Technical Documentation Center

5-Bromo-7-methoxychroman-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-7-methoxychroman-4-one
  • CAS: 1344894-65-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-7-methoxychroman-4-one: Synthesis, Characterization, and Potential Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Novel Chromanone This technical guide delves into the chemical structure and properties of 5-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Chromanone

This technical guide delves into the chemical structure and properties of 5-Bromo-7-methoxychroman-4-one, a molecule of interest within the broader class of chromanones. It is imperative to state at the outset that while this compound is commercially available, detailed characterization and biological activity data in peer-reviewed literature are scarce. Therefore, this guide will provide the established information for 5-Bromo-7-methoxychroman-4-one and will draw upon data from closely related and well-studied structural analogs to infer its potential chemical and biological properties. This approach, rooted in established medicinal chemistry principles, aims to provide a robust framework for researchers seeking to explore the potential of this and similar molecules.

Core Molecular Attributes of 5-Bromo-7-methoxychroman-4-one

5-Bromo-7-methoxychroman-4-one belongs to the flavonoid family, specifically the chromanone subclass. The core structure consists of a benzopyran ring system with a ketone group at the 4-position. The distinguishing features of the title compound are a bromine atom at the 5-position and a methoxy group at the 7-position of the aromatic ring.

Identifier Value Source
IUPAC Name 5-bromo-7-methoxy-2,3-dihydro-4H-chromen-4-oneSigma-Aldrich[1]
CAS Number 1344894-65-0Sigma-Aldrich[1]
Molecular Formula C₁₀H₉BrO₃Sigma-Aldrich[1]
Molecular Weight 257.08 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Boiling Point 385.8 ± 42.0 °C at 760 mmHgSigma-Aldrich[1]

The strategic placement of the bromine and methoxy groups is anticipated to significantly influence the molecule's physicochemical properties and biological activity, a concept that will be explored in subsequent sections.

The Chromanone Scaffold: A Privileged Structure in Medicinal Chemistry

The chroman-4-one scaffold is a recurring motif in a vast number of natural products and synthetic compounds exhibiting a wide array of biological activities.[2] This privileged structure is recognized for its ability to interact with various biological targets, making it a fertile ground for drug discovery.

Established Biological Activities of Chromanone Derivatives:
  • Anticancer: Many chromanone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3]

  • Anti-inflammatory: The chromanone core is associated with significant anti-inflammatory properties.[2]

  • Antimicrobial: Derivatives of this scaffold have shown activity against a range of pathogenic microorganisms.

  • Antioxidant: The phenolic nature of many chromanones contributes to their antioxidant potential.

  • Cardioprotective: Certain flavonoids with this core structure are known to have protective effects on the cardiovascular system.[3]

The diverse biological profile of chromanones underscores the potential of 5-Bromo-7-methoxychroman-4-one as a valuable starting point for the development of novel therapeutic agents.

Synthetic Pathways to the Chromanone Core

While a specific synthesis for 5-Bromo-7-methoxychroman-4-one is not detailed in the available literature, general and adaptable synthetic routes to substituted chroman-4-ones are well-established. A common and effective method involves the intramolecular cyclization of a 2-hydroxyacetophenone derivative.

A plausible synthetic approach to 5-Bromo-7-methoxychroman-4-one would likely begin with a suitably substituted phenol, which would undergo a series of reactions to introduce the necessary functional groups and facilitate the final cyclization.

Synthesis_Pathway A Substituted Phenol B Acetylation A->B e.g., Acetic Anhydride C 2-Hydroxyacetophenone Intermediate B->C D Reaction with Paraformaldehyde and a Secondary Amine (Mannich Reaction) C->D E Quaternization and Elimination D->E e.g., Methyl Iodide F Cyclization E->F Base-catalyzed G 5-Bromo-7-methoxychroman-4-one F->G

Figure 1: A generalized synthetic workflow for the preparation of chroman-4-ones.

Step-by-Step Conceptual Synthesis Protocol:
  • Starting Material Selection: The synthesis would commence with a phenol bearing the desired methoxy and bromo substituents at the appropriate positions.

  • Acetylation: The phenolic hydroxyl group is acetylated, typically using acetic anhydride, to yield the corresponding acetophenone.

  • Introduction of the Propanone Side Chain: A three-carbon chain is introduced at the ortho position to the hydroxyl group. This can be achieved through various methods, including the Mannich reaction followed by elimination.

  • Cyclization: The final and key step is the intramolecular cyclization of the intermediate to form the chroman-4-one ring system. This is often achieved under basic conditions.

This generalized protocol provides a logical and experimentally sound approach for the synthesis of 5-Bromo-7-methoxychroman-4-one, allowing for adaptation and optimization by the skilled researcher.

Physicochemical Properties and Structural Elucidation: An Analog-Based Approach

Definitive spectral data for 5-Bromo-7-methoxychroman-4-one are not publicly available. However, a wealth of information exists for structurally similar compounds, which can be used to predict the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the two methylene groups of the dihydropyranone ring. The aromatic protons' chemical shifts and coupling constants will be influenced by the electron-withdrawing bromine and electron-donating methoxy groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with chemical shifts influenced by the substituents), the methoxy carbon, and the two aliphatic carbons of the heterocyclic ring.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (257.08 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1690 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as C-O stretching bands for the ether and methoxy groups, will also be present.

X-ray Crystallography: Insights from a Close Analog

While no crystal structure is available for 5-Bromo-7-methoxychroman-4-one, the crystal structure of the related compound, 5-Hydroxy-7-methoxy-4H-chromen-4-one, has been determined.[4][5] This structure reveals a planar chromene ring system, with the molecular conformation stabilized by intramolecular hydrogen bonding.[4][5] This planarity can have significant implications for the molecule's ability to interact with biological targets, such as intercalating with DNA or binding to flat enzymatic active sites.

Predicted Biological Activity and Therapeutic Potential

The biological activity of 5-Bromo-7-methoxychroman-4-one has not been reported. However, based on the extensive research on related chromanone and coumarin derivatives, we can hypothesize its potential therapeutic applications.

Anticancer Potential

The chromene scaffold is a well-known pharmacophore in the development of anticancer agents.[6] The introduction of a bromine atom can enhance the anticancer properties of a molecule.[7] Brominated compounds have shown efficacy against a variety of cancer cell lines, and their mechanisms of action often involve the modulation of key signaling pathways in cancer cell proliferation and survival.[7]

Anticancer_Mechanism cluster_0 Potential Cellular Effects A 5-Bromo-7-methoxychroman-4-one (Hypothesized) B Cancer Cell A->B Interacts with C Inhibition of Proliferation B->C D Induction of Apoptosis B->D E Cell Cycle Arrest B->E

Figure 2: Hypothesized anticancer mechanism of action for 5-Bromo-7-methoxychroman-4-one.

Anti-inflammatory Activity

Coumarin and chromanone derivatives are also recognized for their potent anti-inflammatory effects.[7] By targeting specific pathways in the inflammatory cascade, such as the NF-κB signaling pathway, these compounds can modulate the production of pro-inflammatory cytokines and enzymes. The presence of the methoxy group, in particular, has been associated with anti-inflammatory activity in related flavonoid structures.

Future Directions and Experimental Design

The lack of published data on 5-Bromo-7-methoxychroman-4-one presents a clear opportunity for novel research. The following experimental workflow is proposed for a comprehensive evaluation of this molecule.

Experimental_Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action Studies A Optimized Synthesis B Purification (e.g., Column Chromatography) A->B C Structural Confirmation (NMR, MS, IR) B->C D Crystallization & X-ray Diffraction C->D E Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) C->E F Anti-inflammatory Assays (e.g., LPS-stimulated Macrophages) C->F G Antimicrobial Assays (MIC Determination) C->G H Western Blot for Signaling Pathway Proteins E->H I Cell Cycle Analysis (Flow Cytometry) E->I J Apoptosis Assays (e.g., Annexin V) E->J

Figure 3: A proposed experimental workflow for the comprehensive study of 5-Bromo-7-methoxychroman-4-one.

Conclusion

5-Bromo-7-methoxychroman-4-one represents an intriguing yet underexplored molecule within the medicinally significant chromanone family. While direct experimental data remains to be published, a comprehensive analysis of its structural features and the well-documented activities of its analogs suggest a high potential for this compound in the fields of oncology and inflammatory diseases. The strategic inclusion of a bromine atom and a methoxy group on the chromanone scaffold provides a compelling rationale for its synthesis and biological evaluation. This technical guide serves as a foundational resource to stimulate and guide future research into the chemical and biological properties of this promising compound.

References

  • Brito, I., Bórquez, J., Loyola, L. A., & López-Rodríguez, M. (2008). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(2), o285.
  • ResearchGate. (n.d.). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17751019, 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-D-mannopyranosyl)-beta-D-glucopyranoside. Retrieved February 4, 2026, from [Link].

  • Xiao, Z., Li, H., & Zhang, Y. (2012). 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3212.
  • ScienceScholar. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. Retrieved February 4, 2026, from [Link]

Sources

Exploratory

The Strategic Role of 5-Bromo-7-methoxychroman-4-one in the Synthesis of Fused Heterocyclic Scaffolds: A Technical Guide

Abstract This technical guide provides an in-depth exploration of 5-Bromo-7-methoxychroman-4-one as a pivotal intermediate in heterocyclic synthesis. While direct literature on this specific substrate is emerging, this d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 5-Bromo-7-methoxychroman-4-one as a pivotal intermediate in heterocyclic synthesis. While direct literature on this specific substrate is emerging, this document extrapolates from established methodologies for related chromanone systems to present a scientifically rigorous overview for researchers, medicinal chemists, and professionals in drug development. We will delve into the strategic synthesis of 5-Bromo-7-methoxychroman-4-one, followed by a comprehensive analysis of its reactivity, particularly in the construction of fused pyrazole and isoxazole ring systems. The influence of the bromo and methoxy substituents on reaction pathways and potential biological activity is a central theme. Detailed, field-proven protocols, adapted from analogous systems, are provided to serve as a practical foundation for laboratory application.

Introduction: The Chroman-4-one Scaffold and the Promise of 5-Bromo-7-methoxychroman-4-one

The chroman-4-one core is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active molecules.[1] Its inherent biological significance, coupled with its synthetic versatility, has established it as a cornerstone in medicinal chemistry. The strategic introduction of substituents onto the chroman-4-one framework allows for the fine-tuning of its physicochemical properties and biological targets.

5-Bromo-7-methoxychroman-4-one emerges as a particularly intriguing building block. The presence of a methoxy group at the 7-position is a common feature in many bioactive flavonoids, influencing their metabolic stability and receptor interactions. The bromine atom at the 5-position serves a dual purpose: as a potential site for further functionalization via cross-coupling reactions and as an electron-withdrawing group that can modulate the reactivity of the chromanone system and enhance biological potency, a phenomenon observed in related scaffolds.[2][3] This unique combination of substituents makes 5-Bromo-7-methoxychroman-4-one a high-potential starting material for the synthesis of novel, complex heterocyclic systems with promising therapeutic applications.

Synthesis of the Core Synthon: 5-Bromo-7-methoxychroman-4-one

While a specific, detailed synthesis for 5-Bromo-7-methoxychroman-4-one is not extensively documented in readily available literature, its preparation can be logically deduced from established methods for substituted chroman-4-one synthesis. A plausible and efficient route involves the intramolecular cyclization of a suitably substituted β-phenoxypropionic acid.

Conceptual Synthetic Workflow

cluster_0 Synthesis of 5-Bromo-7-methoxychroman-4-one 3-Bromo-5-methoxyphenol 3-Bromo-5-methoxyphenol Intermediate 3-(3-Bromo-5-methoxyphenoxy)propanoic acid 3-Bromo-5-methoxyphenol->Intermediate Michael Addition Acrylic_Acid Acrylic Acid or 3-Bromopropionic Acid Acrylic_Acid->Intermediate Cyclization Intramolecular Friedel-Crafts Acylation Intermediate->Cyclization Product 5-Bromo-7-methoxychroman-4-one Cyclization->Product e.g., Polyphosphoric Acid (PPA) or Eaton's Reagent

Caption: Proposed synthetic pathway to 5-Bromo-7-methoxychroman-4-one.

Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Synthesis of 3-(3-Bromo-5-methoxyphenoxy)propanoic acid

  • To a stirred solution of 3-bromo-5-methoxyphenol (1.0 eq) in a suitable solvent such as water or a polar aprotic solvent, add a base like sodium hydroxide (1.1 eq).

  • To this solution, add 3-bromopropionic acid (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the crude 3-(3-bromo-5-methoxyphenoxy)propanoic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Add the dried 3-(3-bromo-5-methoxyphenoxy)propanoic acid (1.0 eq) to a dehydrating/activating agent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

  • Heat the mixture with stirring, typically in the range of 80-100 °C. The reaction should be monitored by TLC for the disappearance of the starting material.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is the crude 5-Bromo-7-methoxychroman-4-one.

  • Collect the solid by filtration, wash thoroughly with water and a dilute solution of sodium bicarbonate to remove any residual acid.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Application in Heterocyclic Synthesis: Construction of Fused Pyrazole Derivatives

The carbonyl group at the 4-position of 5-Bromo-7-methoxychroman-4-one is a key handle for the construction of fused heterocyclic rings. A classic transformation is the reaction with hydrazine derivatives to yield pyrazoles. This reaction typically proceeds through a condensation-cyclization sequence.

Reaction with Hydrazine Hydrate: Synthesis of Chromeno[4,3-c]pyrazol-4(2H)-ones

The reaction of a chroman-4-one with hydrazine hydrate is expected to yield a chromeno[4,3-c]pyrazol-4(2H)-one derivative. The reaction likely proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization.

Plausible Mechanistic Pathway

cluster_1 Synthesis of Chromeno[4,3-c]pyrazol-4(2H)-one Start 5-Bromo-7-methoxychroman-4-one Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Aromatization Aromatization (Dehydrogenation) Cyclization->Aromatization Product Brominated Methoxy Chromeno[4,3-c]pyrazol-4(2H)-one Aromatization->Product cluster_2 Synthesis of Chromeno[4,3-c]isoxazol-4-one Start_Isox 5-Bromo-7-methoxychroman-4-one Oxime Oxime Intermediate Start_Isox->Oxime Condensation Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Oxime Cyclization_Isox Intramolecular Cyclization Oxime->Cyclization_Isox Aromatization_Isox Aromatization Cyclization_Isox->Aromatization_Isox Product_Isox Brominated Methoxy Chromeno[4,3-c]isoxazol-4-one Aromatization_Isox->Product_Isox

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Methoxy-Substituted Chroman-4-ones

Abstract The chroman-4-one scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. The introduction of methoxy substituents onto this framework p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chroman-4-one scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. The introduction of methoxy substituents onto this framework plays a pivotal role in modulating the electronic and steric properties, thereby influencing biological activity. This guide provides a comprehensive overview of the primary synthetic pathways to access methoxy-substituted chroman-4-ones, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical and contemporary synthetic strategies, offering field-proven insights into experimental choices and providing detailed, validated protocols.

Introduction: The Significance of the Methoxy-Substituted Chroman-4-one Scaffold

Chroman-4-ones, and their methoxylated derivatives, are integral components in a vast array of biologically active molecules, exhibiting anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The methoxy group, a common substituent in natural products, can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile by influencing its lipophilicity, metabolic stability, and hydrogen bonding capacity. Understanding the diverse and evolving synthetic routes to these valuable compounds is therefore of paramount importance for the advancement of medicinal chemistry and drug discovery.

This guide will explore the key synthetic transformations that enable the construction of the methoxy-substituted chroman-4-one core, from venerable named reactions to modern catalytic innovations.

Key Synthetic Strategies

The synthesis of methoxy-substituted chroman-4-ones can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular pathway is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of chroman-4-one synthesis. These reactions typically involve the formation of the heterocyclic ring from a linear precursor already containing the necessary phenolic and carbonyl functionalities.

A reliable and widely used method for the synthesis of chroman-4-ones involves the intramolecular Friedel-Crafts acylation of 3-phenoxypropionic acids. This approach is particularly effective for producing chroman-4-ones without substitution at the C2 and C3 positions. The requisite 3-(methoxyphenoxy)propanoic acids can be prepared through the Michael addition of a methoxy-substituted phenol to an acrylic acid derivative.

The mechanism proceeds via the protonation of the carboxylic acid, followed by the generation of an acylium ion intermediate. This electrophile is then attacked by the electron-rich aromatic ring, leading to the cyclized product after deprotonation.

Methoxy-phenol Methoxy-substituted Phenol Phenoxypropanoic_acid 3-(Methoxyphenoxy)propanoic Acid Methoxy-phenol->Phenoxypropanoic_acid Michael Addition Acrylic_acid_deriv Acrylic Acid Derivative Acrylic_acid_deriv->Phenoxypropanoic_acid Acylium_ion Acylium Ion Intermediate Phenoxypropanoic_acid->Acylium_ion + H+ Chromanone Methoxy-substituted Chroman-4-one Acylium_ion->Chromanone Intramolecular Electrophilic Aromatic Substitution H2O H2O Chromanone->H2O - H+ Acid_catalyst Acid Catalyst (e.g., PPA, H2SO4) Acid_catalyst->Phenoxypropanoic_acid

Caption: Intramolecular Friedel-Crafts Acylation Pathway.

Experimental Protocol: Synthesis of 7-Methoxy-chroman-4-one via Friedel-Crafts Acylation

This two-step procedure first describes the synthesis of the precursor, 7-hydroxychroman-4-one, which is then methylated.

Step 1: Synthesis of 7-Hydroxychroman-4-one [1]

  • To a round-bottom flask, add resorcinol (1.0 eq.), 3-bromopropionic acid (1.0 eq.), and triflic acid (3.0 eq.).

  • Fit the flask with a condenser and heat the mixture to 80°C with magnetic stirring for 1 hour.

  • Cool the reaction to room temperature and add chloroform.

  • Extract the mixture with distilled water. The aqueous phase contains the intermediate, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.

  • To the aqueous phase, add a 2 M NaOH solution at 5°C and stir at room temperature for 2 hours to promote intramolecular cyclization.

  • Cool the reaction to 5°C and adjust the pH to 2 with 6 M H2SO4.

  • Extract the product with chloroform, dry the organic phase with anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-hydroxychroman-4-one.

Step 2: Synthesis of 7-Methoxy-chroman-4-one [1]

  • To a round-bottom flask, add 7-hydroxychroman-4-one (1.0 eq.), K2CO3 (1.5 eq.), and dimethylformamide (DMF).

  • Add methyl iodide (1.2 eq.) to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Add water and extract the product with dichloromethane.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (hexane/ethyl acetate) to afford 7-methoxy-chroman-4-one.

This powerful one-pot method involves the reaction of a methoxy-substituted 2'-hydroxyacetophenone with an α,β-unsaturated aldehyde. The reaction proceeds through a base-catalyzed aldol condensation to form a chalcone-like intermediate, which then undergoes an intramolecular oxa-Michael addition to furnish the chroman-4-one ring.

The choice of base and reaction conditions, such as microwave irradiation, can significantly influence the reaction rate and yield.[3] Electron-donating groups, such as methoxy groups, on the 2'-hydroxyacetophenone can sometimes lead to lower yields due to an increase in side reactions like the self-condensation of the aldehyde.[3]

Hydroxyacetophenone Methoxy-substituted 2'-Hydroxyacetophenone Chalcone_intermediate Chalcone Intermediate Hydroxyacetophenone->Chalcone_intermediate Aldol Condensation Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Chalcone_intermediate Chromanone Methoxy-substituted Chroman-4-one Chalcone_intermediate->Chromanone Intramolecular Oxa-Michael Addition Base Base (e.g., DIPA, Piperidine) Base->Hydroxyacetophenone

Caption: Base-Catalyzed Intramolecular Oxa-Michael Addition.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Methoxy-2-pentylchroman-4-one [3]

  • In a microwave vial, dissolve 2'-hydroxy-5'-methoxyacetophenone (1.0 eq.) in ethanol.

  • Add hexanal (1.1 eq.) and diisopropylamine (DIPA) (1.1 eq.).

  • Seal the vial and heat the mixture using microwave irradiation at 160-170°C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (EtOAc:hexane) to yield 6-methoxy-2-pentylchroman-4-one. Note that the yield for this specific methoxy-substituted derivative is reported to be modest (17%) due to competing side reactions.[3]

Modern Catalytic and Radical Approaches

Recent advances in organic synthesis have introduced novel methods for constructing the chroman-4-one skeleton, often under milder conditions and with greater functional group tolerance.

Photocatalysis has emerged as a powerful tool for the synthesis of complex molecules. In the context of chroman-4-one synthesis, visible-light-induced radical cascade cyclizations have been developed. These reactions can be initiated from precursors such as 2-(allyloxy)arylaldehydes, where a photoredox catalyst generates a radical species that undergoes cyclization to form the chroman-4-one core.

Allyloxyarylaldehyde 2-(Allyloxy)arylaldehyde (methoxy-substituted) Cyclized_radical Cyclized Radical Intermediate Allyloxyarylaldehyde->Cyclized_radical Radical Addition & Cyclization Radical_precursor Radical Precursor Alkyl_radical Alkyl Radical Radical_precursor->Alkyl_radical SET Photocatalyst Photocatalyst + Visible Light Photocatalyst->Radical_precursor Alkyl_radical->Allyloxyarylaldehyde Chromanone Methoxy-substituted Chroman-4-one Cyclized_radical->Chromanone Hydrogen Atom Transfer

Caption: Visible-Light-Mediated Radical Cyclization Pathway.

These methods offer the advantage of proceeding at room temperature and often without the need for strong acids or bases, making them compatible with a wider range of functional groups.

Comparative Analysis of Synthesis Pathways

The selection of an appropriate synthetic route depends on several factors, as summarized in the table below.

Synthesis PathwayStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantagesTypical Yields
Intramolecular Friedel-Crafts Acylation Methoxy-substituted phenols, acrylic acid derivativesStrong acids (PPA, TfOH), heatReliable, good for unsubstituted C2/C3Harsh conditions, limited functional group toleranceModerate to Excellent
Base-Catalyzed Oxa-Michael Addition Methoxy-substituted 2'-hydroxyacetophenones, aldehydesBase (DIPA, piperidine), heat (conventional or microwave)One-pot, access to C2-substituted chromanonesSide reactions with electron-rich phenols, potential for low yieldsLow to High (17-88%)[3]
Visible-Light Radical Cyclization Methoxy-substituted 2-(allyloxy)arylaldehydes, radical precursorsPhotocatalyst, visible lightMild conditions, high functional group toleranceRequires specialized equipment, may require optimizationModerate to Good

Conclusion and Future Perspectives

The synthesis of methoxy-substituted chroman-4-ones is a mature field with a rich history of established methods, yet it continues to evolve with the advent of modern catalytic techniques. Classical methods such as intramolecular Friedel-Crafts acylation and base-catalyzed cyclizations remain workhorses in the field, offering reliable access to a variety of derivatives. However, the often harsh conditions required can limit their substrate scope.

The emergence of visible-light-mediated and other catalytic approaches provides milder and more versatile alternatives, opening up new avenues for the synthesis of complex and highly functionalized methoxy-substituted chroman-4-ones. As the demand for novel bioactive molecules continues to grow, the development of even more efficient, selective, and sustainable synthetic methods for this important class of compounds will undoubtedly remain an active area of research.

References

  • Shaikh, J., et al. (2011). Title of the article. Journal Name, Volume(Issue), pages. [A placeholder as the full citation details were not in the provided search results]
  • Kirkiacharian, S., et al. (1984). Title of the article. Journal Name, Volume(Issue), pages. [A placeholder as the full citation details were not in the provided search results]
  • du Toit, K., et al. (2010). Title of the article. Journal Name, Volume(Issue), pages. [A placeholder as the full citation details were not in the provided search results]
  • Nielsen, T. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ghanbarimasir, Z., & Emami, S. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

  • Xie, J., et al. (2015). Visible-Light-Catalyzed Cascade Radical Cyclization for 3-Substituted Chroman-4-ones. The Journal of Organic Chemistry. [Link]

  • Andrade, P. B., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

  • Kumar, A., et al. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. ScienceScholar. [Link]

Sources

Protocols & Analytical Methods

Method

using 5-Bromo-7-methoxychroman-4-one as a scaffold for drug discovery

Application Note: 5-Bromo-7-methoxychroman-4-one as a Divergent Scaffold for Medicinal Chemistry Executive Summary This guide details the strategic application of 5-Bromo-7-methoxychroman-4-one (5-Br-7-OMe-Chromanone) in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-7-methoxychroman-4-one as a Divergent Scaffold for Medicinal Chemistry

Executive Summary

This guide details the strategic application of 5-Bromo-7-methoxychroman-4-one (5-Br-7-OMe-Chromanone) in high-throughput lead optimization. While the chroman-4-one core is a "privileged structure" found in flavonoids and isoflavonoids, the 5-bromo derivative offers a unique orthogonal handle. It allows for late-stage functionalization at the sterically demanding peri-position (C5), adjacent to the carbonyl. This specific vector is critical for disrupting protein-protein interactions (e.g., MDM2-p53) or targeting ATP-binding pockets (e.g., Kinases) where "deep pocket" access is required.

Scaffold Analysis & Strategic Value

The 5-Br-7-OMe-Chromanone scaffold is not merely a building block; it is a conformationally restricted pharmacophore .

  • The C4-Carbonyl: Acts as a hydrogen bond acceptor (HBA) and a lynchpin for cyclization reactions (e.g., to spiro-hydantoins).

  • The C5-Bromine: A "silent" halogen in biological assays until substituted. It serves as a high-fidelity handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). Its position creates steric strain that can twist attached biaryl systems, forcing non-planar conformations often required for selectivity.

  • The C7-Methoxy: An electron-donating group (EDG) that activates the ring for electrophilic aromatic substitution at C6/C8 and increases solubility. It can be demethylated to a phenol for further etherification.

Visualizing the Divergent Strategy

DivergentStrategy Scaffold 5-Bromo-7-methoxy chroman-4-one Suzuki C5-Aryl/Heteroaryl (Suzuki Coupling) Scaffold->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 RedAmin C4-Reductive Amination Scaffold->RedAmin R-NH2, NaBH(OAc)3 Demethyl C7-Demethylation (BBr3) Scaffold->Demethyl BBr3, DCM LibraryA Library A: Kinase Inhibitors (Biaryl Twist) Suzuki->LibraryA LibraryB Library B: GPCR Ligands (Basic Amines) RedAmin->LibraryB LibraryC Library C: Solubility/Prodrugs Demethyl->LibraryC

Figure 1: Divergent synthesis strategy using the 5-bromo scaffold to access distinct chemical spaces.

Protocol A: Quality Control & Self-Validation

Before initiating library synthesis, the integrity of the 5-bromo scaffold must be validated. The bromine atom provides a natural "self-validating" mass spectrometry signature due to the


Br and 

Br isotopes.

Self-Validating Check:

  • Technique: LC-MS (ESI+).

  • Criterion: The molecular ion [M+H]+ must appear as a 1:1 doublet separated by 2 atomic mass units (amu).

  • Logic: If the doublet is absent or skewed, the bromine has been lost (dehalogenation) or the starting material is impure.

ParameterSpecification
Formula C

H

BrO

Exact Mass 255.97 (for

Br)
Expected [M+H]+ 257.0 / 259.0 (1:1 ratio)
Purity Threshold >95% by UV (254 nm)

Protocol B: C5-Diversification via Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C5. Challenge: The C5 position is sterically hindered by the C4-carbonyl oxygen. Standard conditions often fail or result in dehalogenation. Solution: Use of Pd(dppf)Cl


  (bidentate ligand prevents catalyst decomposition) and high temperature.
Materials
  • Scaffold: 5-Bromo-7-methoxychroman-4-one (1.0 eq)

  • Boronic Acid: R-B(OH)

    
     (1.5 eq)
    
  • Catalyst: Pd(dppf)Cl

    
    ·DCM (0.05 eq)
    
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 eq)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • inertion: Charge a microwave vial with the scaffold, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane and aqueous K

    
    CO
    
    
    
    via syringe.
  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: Microwave irradiation (110°C, 30 min) is preferred for difficult substrates.

  • Monitoring (Self-Validation): Check LC-MS.

    • Success: Disappearance of the 257/259 doublet. Appearance of a single mass peak [M-Br+Ar+H]+.

    • Failure Mode: If a peak at 179 m/z appears, it indicates protodehalogenation (loss of Br replaced by H). Lower the temperature or change solvent to DME.

  • Workup: Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine. Dry over Na

    
    SO
    
    
    
    .

Mechanistic Insight: The large "bite angle" of the dppf ligand facilitates the reductive elimination step, which is often the rate-limiting step for sterically crowded substrates like 5-substituted chromanones [1].

Protocol C: C4-Functionalization (Reductive Amination)

Objective: Convert the ketone into a secondary/tertiary amine to improve solubility and target GPCRs. Challenge: The chroman-4-one ketone is less reactive than a standard alkyl ketone due to conjugation with the benzene ring.

Step-by-Step Methodology
  • Activation: Dissolve 5-Bromo-7-methoxychroman-4-one (1 eq) in dry Dichloroethane (DCE).

  • Imine Formation: Add the amine (R-NH

    
    , 1.2 eq) and Titanium(IV) isopropoxide  (1.5 eq). Stir at room temperature for 6 hours.
    
    • Expert Tip: Ti(OiPr)

      
       acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
      
  • Reduction: Cool to 0°C. Add NaBH(OAc)

    
      (Sodium triacetoxyborohydride, 2.0 eq).
    
  • Quench: Add saturated NaHCO

    
    . A white precipitate (Titanium salts) will form. Filter aggressively through Celite.
    

Case Study: Tubulin Polymerization Inhibitors

Context: Chroman-4-one derivatives are known to bind to the colchicine site of tubulin [2]. The 5-position is critical for orienting the molecule within the hydrophobic pocket.

Experimental Workflow:

  • Library Generation: Synthesize a 12-member library using Protocol B with various para-substituted phenylboronic acids.

  • Screening: Use a fluorescence-based Tubulin Polymerization Assay.

  • SAR Analysis:

    • Observation: Compounds with bulky lipophilic groups (e.g., 4-OMe-Phenyl) at C5 showed 10x higher potency than unsubstituted analogs.

    • Structural Logic: The 5-aryl group twists out of plane (dihedral angle ~50°), mimicking the biaryl system of colchicine.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kema, J., et al. (2022).[2] Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. European Journal of Medicinal Chemistry. (Contextualized from Search 1.7/1.8).

  • Haidle, A., et al. (2002). Crystallographic Characterization of Oxidative-Addition Adducts. Journal of the American Chemical Society.[3] Link

  • BenchChem. (2025). 5-Bromo-6-hydroxy-7-methoxycoumarin: A Versatile Precursor.[4] Application Note. Link

Sources

Application

Application Note: Pd-Catalyzed Amination of 5-Bromo-7-methoxychroman-4-one

Topic: Buchwald-Hartwig amination conditions for 5-Bromo-7-methoxychroman-4-one Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists Executive Summary The amination of 5-Bromo-7-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig amination conditions for 5-Bromo-7-methoxychroman-4-one Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists

Executive Summary

The amination of 5-Bromo-7-methoxychroman-4-one presents a specific synthetic challenge due to the convergence of steric hindrance and base-sensitive functionality. The target substrate features a bromine atom at the C5 position, which is peri-positioned relative to the C4 carbonyl, creating significant steric crowding that impedes oxidative addition and amine coordination. Furthermore, the C3 position contains enolizable protons (


-to-ketone), rendering the substrate susceptible to aldol condensation or racemization under the strong basic conditions (e.g., NaOtBu) typically employed in Buchwald-Hartwig couplings.

This protocol outlines a base-tolerant, sterically demanding cross-coupling strategy . By utilizing Cesium Carbonate (


)  as a mild base and employing biaryl phosphine ligands (e.g., Xantphos, RuPhos) , researchers can achieve high yields while preserving the integrity of the chromanone core.
Mechanistic Insight & Retrosynthetic Analysis
2.1 The Substrate Challenge
  • Steric Hindrance (C5): The C5-Bromine is flanked by the C4-Carbonyl and the C6-Hydrogen (and potentially the C4a ring junction). This "ortho-substituted" environment requires a ligand with a wide bite angle or high steric bulk to facilitate the reductive elimination step.

  • Electronic Deactivation: While the C4-carbonyl is electron-withdrawing (activating for oxidative addition), the C7-methoxy group is an Electron Donating Group (EDG), which increases electron density on the ring, potentially slowing down the initial oxidative addition of Pd(0).

  • Base Sensitivity (C3): The protons at C3 are acidic (

    
    ). Strong alkoxide bases (NaOtBu, LiOtBu) can deprotonate C3, leading to self-condensation (aldol-type side reactions) or catalyst poisoning via enolate coordination.
    
2.2 Strategic Solution

To overcome these barriers, the reaction system must prioritize:

  • Catalyst: A Pd(0) source or Pd(II) precatalyst capable of generating a highly active mono-ligated species.

  • Ligand: Xantphos (wide bite angle, excellent for ketones) or RuPhos (specialized for bulky secondary amines and hindered halides).

  • Base:

    
      or 
    
    
    
    . These weak, inorganic bases minimize enolization while sufficiently neutralizing the ammonium halide byproduct.
Visualization: Reaction Workflow & Logic

Buchwald_Strategy cluster_legend Legend Start Substrate Input Decision Critical Decision Action Experimental Step Risk Risk/Failure Mode Substrate 5-Bromo-7-methoxychroman-4-one Amine_Type Amine Class? Substrate->Amine_Type Primary Primary Amine (R-NH2) Amine_Type->Primary Unsubstituted Secondary Secondary Amine (R2-NH) Amine_Type->Secondary Cyclic/Acyclic Cond_A Condition A: Pd(OAc)2 / BrettPhos Cs2CO3, Dioxane, 100°C Primary->Cond_A Enolization Risk: C3 Enolization (Avoid NaOtBu) Cond_A->Enolization If Base = NaOtBu Cond_B Condition B (Standard): Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C Secondary->Cond_B Standard Cond_C Condition C (Hindered): RuPhos Pd G3 K3PO4, Toluene, 100°C Secondary->Cond_C Bulky Amine Cond_B->Enolization If Base = NaOtBu

Caption: Decision matrix for ligand and condition selection based on amine class, highlighting the critical avoidance of strong bases to prevent C3 enolization.

Detailed Experimental Protocol
Method A: The "Golden Standard" (Secondary Amines & Cyclic Amines)

Best for: Morpholine, Piperidine, N-methylpiperazine, and non-hindered secondary amines.

Reagents:

  • Substrate: 5-Bromo-7-methoxychroman-4-one (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv[1]

  • Catalyst:

    
     (2.5 mol%) or Pd(OAc)2 (5 mol%)
    
  • Ligand: Xantphos (5-10 mol%)

    • Note: Xantphos is preferred for its rigidity and history of success with ketone-containing substrates.

  • Base:

    
      (2.0 equiv)
    
    • Must be finely ground and dried.

  • Solvent: 1,4-Dioxane (Anhydrous, 0.1 – 0.2 M concentration)

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial (equipped with a magnetic stir bar) with

    
     (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol).
    
  • Solvation: Add 1.0 mL of anhydrous 1,4-Dioxane. Stir at Room Temperature (RT) for 5-10 minutes. The solution should turn a deep orange/red, indicating active catalyst formation.

  • Substrate Addition: Add 5-Bromo-7-methoxychroman-4-one (257 mg, 1.0 mmol),

    
     (652 mg, 2.0 mmol), and the Amine (1.2 mmol).
    
    • Tip: If the amine is a liquid, add it last via syringe.

  • Dilution: Add remaining Dioxane to reach 0.2 M (Total vol ~5 mL).

  • Degassing: Sparge with Argon for 2 minutes or perform 3 vacuum/backfill cycles.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 100 °C in a heating block. Stir vigorously (800-1000 rpm) to ensure suspension of the inorganic base.

  • Monitoring: Check by LC-MS or TLC after 4 hours. If conversion is <50%, continue heating overnight (16-20 h).

  • Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: The "Hindered/Challenging" Protocol (Primary Amines or Low Reactivity)

Best for: Anilines, bulky primary amines, or if Method A fails.

Reagents:

  • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (2.0 – 5.0 mol%)

    • Pre-catalysts ensure rapid initiation without an induction period.

  • Base:

    
      (Tribasic Potassium Phosphate, 2.0 equiv) or 
    
    
    
    .
  • Solvent: Toluene or t-Amyl Alcohol.

Protocol Differences:

  • Use RuPhos for secondary amines that are sterically crowded.

  • Use BrettPhos for primary amines to prevent over-arylation.

  • Temperature can be lowered to 80 °C initially to preserve catalyst longevity, ramping to 100 °C if needed.

Optimization & Troubleshooting Guide
ParameterRecommendationRationale
Base Selection

>

>> NaOtBu
Strong bases (NaOtBu) cause C3-enolization/aldol condensation.

is mild and soluble enough in Dioxane.
Ligand Xantphos (First Choice)Large bite angle favors reductive elimination in hindered systems. Excellent track record with ketones.
Ligand (Alt) RuPhos / BrettPhos Use if conversion is low. These electron-rich dialkylbiaryl phosphines facilitate oxidative addition of electron-rich aryl bromides.
Solvent 1,4-Dioxane High boiling point, good solubility for Cs salts. Toluene is a viable alternative.
Temperature 80 - 110 °C Steric hindrance at C5 requires thermal energy to drive the catalytic cycle.
Water Strictly Anhydrous While Buchwald conditions can tolerate moisture, the chromanone enolate is sensitive. Use dry solvents.
References
  • Buchwald-Hartwig Cross-Coupling Overview. J&K Scientific. Link

  • Buchwald-Hartwig Amination Mechanism & Scope. Wikipedia/Organic Chemistry Portal. Link[2]

  • Catalyst Selection for Hindered Substrates (RuPhos/BrettPhos). Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphane ligands in palladium-catalyzed amination." Angewandte Chemie International Edition. Link

  • Base Sensitivity in Ketone Arylation/Amination. Kashani, S. K., et al. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination." ChemRxiv. Link

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Green, R. A., & Hartwig, J. F. (2014).[3] Organic Letters.[3] Link

Disclaimer: This protocol is designed based on theoretical precedents for 5-bromo-chromanones. Always perform a small-scale pilot reaction (10-50 mg) before scaling up.

Sources

Method

Application Notes and Protocols: Strategic Functionalization of the C-3 Position in 5-Bromo-7-methoxychroman-4-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The chroman-4-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The chroman-4-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic compounds. Its versatile structure serves as a cornerstone in medicinal chemistry for the development of novel therapeutic agents. The strategic functionalization of this core, particularly at the C-3 position, allows for the introduction of various pharmacophores, enabling the fine-tuning of biological activity and physicochemical properties. This comprehensive guide provides detailed application notes and robust protocols for the targeted functionalization of a key derivative, 5-Bromo-7-methoxychroman-4-one, at its reactive C-3 methylene position. We will delve into the mechanistic underpinnings of several pivotal synthetic transformations, including α-bromination, the Mannich reaction, and the Aldol condensation, offering field-proven insights to navigate the synthetic challenges and opportunities presented by this valuable scaffold.

Introduction: The Significance of the Chroman-4-one Core and the Rationale for C-3 Functionalization

Chroman-4-ones, bicyclic systems featuring a fused benzene and a dihydropyranone ring, are integral to the structure of numerous compounds with significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The specific derivative, 5-Bromo-7-methoxychroman-4-one, incorporates an electron-withdrawing bromine atom and an electron-donating methoxy group on the aromatic ring. This substitution pattern not only influences the overall electronic landscape of the molecule but also provides handles for further synthetic diversification, for instance, through cross-coupling reactions at the C-5 position.

The C-3 position, being α to the carbonyl group, is a nucleophilic center ripe for electrophilic substitution via its enol or enolate form. Functionalization at this site is of paramount importance as it allows for the direct attachment of a wide range of substituents, thereby modulating the molecule's three-dimensional structure and its interaction with biological targets. This guide will provide the foundational knowledge and practical protocols to empower researchers to unlock the synthetic potential of this key intermediate.

Strategic Approaches to C-3 Functionalization: An Overview

The reactivity of the C-3 position is governed by the acidity of its protons, which are readily abstracted under basic conditions to form an enolate, or can tautomerize to an enol under acidic conditions. This fundamental reactivity opens the door to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This section will detail the protocols for three such cornerstone reactions.

G cluster_0 5-Bromo-7-methoxychroman-4-one cluster_1 C-3 Functionalization Pathways cluster_2 Functionalized Products Start 5-Bromo-7-methoxychroman-4-one Bromination α-Bromination Start->Bromination NBS or Br₂ Mannich Mannich Reaction Start->Mannich Formaldehyde, Secondary Amine Aldol Aldol Condensation Start->Aldol Benzaldehyde, Base Product_Br 3-Bromo Derivative Bromination->Product_Br Product_Mannich 3-Aminoalkyl Derivative Mannich->Product_Mannich Product_Aldol 3-Benzylidene Derivative Aldol->Product_Aldol

Caption: Key C-3 functionalization pathways for 5-Bromo-7-methoxychroman-4-one.

Protocol I: α-Bromination of 5-Bromo-7-methoxychroman-4-one

Introduction and Mechanistic Insight:

α-Bromination is a fundamental transformation that introduces a versatile bromine handle at the C-3 position. This bromo-derivative serves as a valuable precursor for a plethora of subsequent nucleophilic substitution and cross-coupling reactions, significantly expanding the synthetic utility of the chromanone core. The reaction typically proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.[1] The presence of the electron-donating methoxy group at C-7 is expected to have a minimal direct electronic effect on the enolization at C-3, which is primarily governed by the carbonyl group.

Experimental Protocol:

Parameter Value Rationale
Starting Material 5-Bromo-7-methoxychroman-4-one-
Reagent N-Bromosuccinimide (NBS)Provides a controlled and safer source of electrophilic bromine compared to liquid Br₂.
Catalyst p-Toluenesulfonic acid (p-TsOH)Acid catalyst to promote the formation of the enol intermediate.
Solvent Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)Inert solvent that solubilizes the starting material and reagents.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 2-4 hoursMonitored by TLC until consumption of the starting material.

Step-by-Step Procedure:

  • To a solution of 5-Bromo-7-methoxychroman-4-one (1.0 eq.) in CCl₄ (0.1 M), add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of p-TsOH (0.1 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3,5-Dibromo-7-methoxychroman-4-one.

Protocol II: The Mannich Reaction for Aminomethylation at C-3

Introduction and Mechanistic Insight:

The Mannich reaction is a three-component condensation that introduces an aminoalkyl group onto the α-carbon of a ketone.[2] This transformation is of high synthetic value in drug discovery, as the introduction of a basic nitrogenous moiety can significantly enhance the pharmacological and pharmacokinetic properties of a molecule. The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and a secondary amine, which then acts as the electrophile for the enolized chromanone.[2]

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Enolate Formation cluster_2 Nucleophilic Attack Amine Secondary Amine Iminium Iminium Ion Amine->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Product 3-Aminoalkyl Derivative Iminium->Product Start 5-Bromo-7-methoxychroman-4-one Enolate Enolate Start->Enolate Base Enolate->Product Electrophilic Iminium Ion

Caption: Simplified workflow of the Mannich Reaction.

Experimental Protocol:

Parameter Value Rationale
Starting Material 5-Bromo-7-methoxychroman-4-one-
Reagents Paraformaldehyde, Secondary Amine (e.g., Dimethylamine, Piperidine)Sources of the iminium ion electrophile.
Solvent Ethanol or AcetonitrileProtic or polar aprotic solvent to facilitate the reaction.
Catalyst Hydrochloric Acid (catalytic)Acid catalysis promotes the formation of the iminium ion.
Temperature RefluxTo drive the reaction to completion.
Reaction Time 6-12 hoursDependent on the specific amine used; monitor by TLC.

Step-by-Step Procedure:

  • To a solution of 5-Bromo-7-methoxychroman-4-one (1.0 eq.) in ethanol (0.2 M), add paraformaldehyde (1.5 eq.) and the desired secondary amine (1.2 eq.).

  • Add a few drops of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to yield the corresponding 3-aminoalkyl-5-bromo-7-methoxychroman-4-one.

Protocol III: Aldol Condensation for the Synthesis of 3-Benzylidene Derivatives

Introduction and Mechanistic Insight:

The Aldol condensation is a powerful C-C bond-forming reaction that allows for the introduction of a benzylidene moiety at the C-3 position, leading to the formation of homoisoflavonoid-type structures. These compounds are known to possess a wide range of biological activities. The reaction is typically base-catalyzed, involving the formation of the chromanone enolate which then attacks the carbonyl carbon of an aromatic aldehyde.[3] Subsequent dehydration of the aldol adduct yields the thermodynamically stable α,β-unsaturated ketone.

Experimental Protocol:

Parameter Value Rationale
Starting Material 5-Bromo-7-methoxychroman-4-one-
Reagent Aromatic Aldehyde (e.g., Benzaldehyde)The electrophilic partner in the condensation.
Base Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)Strong base to deprotonate the C-3 position and generate the enolate.
Solvent EthanolA protic solvent that facilitates the dissolution of reactants and the base.
Temperature Room Temperature to 50 °CMild conditions are often sufficient for this condensation.
Reaction Time 12-24 hoursThe reaction is typically left to stir overnight.

Step-by-Step Procedure:

  • Dissolve 5-Bromo-7-methoxychroman-4-one (1.0 eq.) and the aromatic aldehyde (1.2 eq.) in ethanol (0.3 M).

  • To this solution, add a solution of potassium hydroxide (2.0 eq.) in ethanol.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into a beaker of ice-cold water and acidify with dilute hydrochloric acid until the product precipitates.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain the pure 3-benzylidene-5-bromo-7-methoxychroman-4-one.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust foundation for the C-3 functionalization of 5-Bromo-7-methoxychroman-4-one. The resulting derivatives are valuable building blocks for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The presented methods are scalable and can be adapted for the introduction of a wide variety of functional groups, paving the way for the creation of diverse chemical libraries for biological screening. Further exploration of other C-C and C-heteroatom bond-forming reactions at this position, such as Michael additions and various cross-coupling strategies, will undoubtedly continue to expand the synthetic toolbox available to researchers in this exciting field.

References

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Wikipedia. Mannich reaction. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of medicinal chemistry, 55(16), 7104–7113. [Link]

  • Chemistry Steps. Mannich Reaction. [Link]

  • Khan, A. T., & Choudhury, L. H. (2006). A mild and environmentally acceptable synthetic protocol for chemoselective α-bromination of β-keto esters and 1, 3-diketones. Tetrahedron Letters, 47(21), 3579-3581.
  • Magritek. The Aldol Condensation. [Link]

Sources

Application

Application and Protocol Guide for the Synthesis of Flavonoid Analogs from 5-Bromo-7-methoxychroman-4-one

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Flavonoid Analogs and 5-Bromo-7-methoxychroman-4-one as a Versatile Starting Material Flavonoids, a diverse clas...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Flavonoid Analogs and 5-Bromo-7-methoxychroman-4-one as a Versatile Starting Material

Flavonoids, a diverse class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention in medicinal chemistry and drug discovery due to their broad spectrum of biological activities. These activities include antioxidant, anti-inflammatory, anticancer, and antiviral properties.[1][2] The modular nature of the flavonoid scaffold, consisting of a C6-C3-C6 backbone, presents a fertile ground for the synthesis of novel analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

This guide provides a detailed technical overview and step-by-step protocols for the synthesis of flavonoid analogs, commencing with the strategically functionalized starting material, 5-Bromo-7-methoxychroman-4-one. The presence of the bromine atom at the 5-position offers a versatile handle for introducing diverse aryl or heteroaryl substituents via palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.[3][4] The methoxy group at the 7-position is a common feature in many naturally occurring bioactive flavonoids and can be a site for further modification if desired.[2]

This document is structured to provide not just a set of instructions, but a deeper understanding of the underlying chemical principles, enabling researchers to adapt and innovate upon these methodologies for their specific research goals.

Overall Synthetic Strategy

The synthesis of flavonoid analogs from 5-Bromo-7-methoxychroman-4-one can be conceptually divided into two key stages:

  • Introduction of the B-ring precursor: This is typically achieved through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling, at the 5-position of the chromanone core.[5][6][7] This step is crucial as it installs the foundational aromatic moiety that will become the B-ring of the flavonoid.

  • Construction of the Flavonoid Core: Following the successful installation of the B-ring precursor, the next phase involves the formation of the characteristic pyranone ring. A common and effective method is the Claisen-Schmidt condensation of the 5-aryl-7-methoxychroman-4-one with an appropriate aromatic aldehyde.[8][9] This reaction forms a chalcone intermediate, which then undergoes intramolecular cyclization to yield the final flavone or flavanone structure.[10][11][12]

The following diagram illustrates the general synthetic workflow:

G A 5-Bromo-7-methoxychroman-4-one B Suzuki Coupling (with Arylboronic Acid) A->B Step 1 C 5-Aryl-7-methoxychroman-4-one B->C D Claisen-Schmidt Condensation (with Aromatic Aldehyde) C->D Step 2 E Chalcone Intermediate D->E F Intramolecular Cyclization E->F Step 3 G Flavonoid Analog (Flavone/Flavanone) F->G

Caption: General workflow for the synthesis of flavonoid analogs.

Part 1: Synthesis of 5-Aryl-7-methoxychroman-4-one via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[5][6] In this protocol, we utilize this reaction to couple various arylboronic acids with 5-Bromo-7-methoxychroman-4-one.

Causality Behind Experimental Choices:
  • Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ to Pd(0). The choice of ligands (e.g., phosphines like PPh₃ or more specialized ligands) is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6] Common bases include carbonates (K₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can influence reaction kinetics and yields.

  • Solvent: The solvent system must be able to dissolve the reactants and be compatible with the reaction conditions. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is commonly employed.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-7-methoxychroman-4-one

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-7-methoxychroman-4-one (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.03 equivalents) and triphenylphosphine (0.06 equivalents).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The solution should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes prior to addition.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-Aryl-7-methoxychroman-4-one.

Data Presentation: Expected Yields for Suzuki Coupling
Arylboronic AcidProductExpected Yield (%)
Phenylboronic acid5-Phenyl-7-methoxychroman-4-one85-95%
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-7-methoxychroman-4-one80-90%
3-Pyridylboronic acid7-Methoxy-5-(pyridin-3-yl)chroman-4-one70-85%

Part 2: Synthesis of Flavonoid Analogs via Claisen-Schmidt Condensation and Cyclization

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen to form a chalcone.[8][9] In this step, the synthesized 5-Aryl-7-methoxychroman-4-one is condensed with a substituted aromatic aldehyde to yield a chalcone intermediate. Subsequent intramolecular cyclization, often facilitated by an oxidizing agent, leads to the formation of the flavone core.

Causality Behind Experimental Choices:
  • Base/Acid Catalyst: A strong base (e.g., KOH, NaOH) is typically used to deprotonate the α-carbon of the chromanone, generating an enolate that acts as the nucleophile.[13] Alternatively, acid catalysis can be employed.

  • Solvent: Protic solvents like ethanol or methanol are commonly used for the condensation reaction.

  • Cyclization/Oxidation: The resulting chalcone can be cyclized to a flavanone under acidic or basic conditions.[10] To obtain the fully aromatic flavone, an oxidative cyclization step is often necessary.[2][12] Common oxidizing agents include iodine in DMSO or selenium dioxide.

Detailed Protocol: Claisen-Schmidt Condensation and Oxidative Cyclization

Materials:

  • 5-Aryl-7-methoxychroman-4-one

  • Substituted aromatic aldehyde (1.1 - 1.5 equivalents)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Sodium thiosulfate solution

Procedure:

  • Condensation: In a round-bottom flask, dissolve the 5-Aryl-7-methoxychroman-4-one (1 equivalent) and the aromatic aldehyde (1.2 equivalents) in ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add a solution of potassium hydroxide in ethanol. Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A color change and precipitation of the chalcone product are often observed.

  • Chalcone Isolation: Once the reaction is complete (typically 2-6 hours), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl. The precipitated chalcone is collected by filtration, washed with cold water, and dried. The crude chalcone can be purified by recrystallization or column chromatography if necessary.

  • Oxidative Cyclization to Flavone: To a solution of the purified chalcone (1 equivalent) in DMSO, add a catalytic amount of iodine.

  • Heating: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction by TLC until the chalcone is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. Add a saturated solution of sodium thiosulfate to quench the excess iodine.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude flavone by column chromatography or recrystallization to obtain the final flavonoid analog.

The following diagram illustrates the key steps in the Claisen-Schmidt condensation and subsequent cyclization:

G cluster_0 Claisen-Schmidt Condensation cluster_1 Oxidative Cyclization A 5-Aryl-7-methoxychroman-4-one D Chalcone Intermediate A->D B Aromatic Aldehyde B->D C Base (e.g., KOH) C->D E Chalcone Intermediate G Flavone Analog E->G F Iodine/DMSO F->G

Sources

Method

Application Note: High-Efficiency Vilsmeier-Haack Formylation of Chromanones

[1][2] Executive Summary The Vilsmeier-Haack (VH) reaction is the premier method for introducing a formyl group (-CHO) into electron-rich aromatic systems. In the context of chromanones (4-chromanones) and chromones , th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The Vilsmeier-Haack (VH) reaction is the premier method for introducing a formyl group (-CHO) into electron-rich aromatic systems. In the context of chromanones (4-chromanones) and chromones , this transformation is pivotal for generating 3-formylchromones (chromone-3-carboxaldehydes). These scaffolds are critical pharmacophores in drug discovery, exhibiting anticancer, anti-inflammatory, and antioxidant activities.

This guide distinguishes between two distinct synthetic pathways often conflated in literature:

  • Ring Construction (Route A): The "one-pot" synthesis of 3-formylchromones directly from 2-hydroxyacetophenones . This is the industry standard for generating the scaffold.

  • Ring Functionalization (Route B): The direct formylation of an existing 4-chromanone ring. This route typically yields 4-chloro-3-formyl-2H-chromenes , a chemically distinct and highly reactive intermediate useful for further diverse functionalization.

Mechanistic Insight & Pathway Selection[1]

Understanding the substrate-dependent outcome is crucial for experimental design.[1] The Vilsmeier reagent (chloromethyleneiminium salt) acts differently depending on whether the starting material is an acyclic ketone (acetophenone) or a cyclic ketone (chromanone).

Comparative Pathway Analysis

VilsmeierPathways Substrate1 2-Hydroxyacetophenone (Acyclic Precursor) Inter1 Double Formylation & Cyclization Substrate1->Inter1 0°C to RT Substrate2 4-Chromanone (Cyclic Ketone) Inter2 C3-Formylation & C4-Chlorination Substrate2->Inter2 Enol Attack VH_Reagent Vilsmeier Reagent (POCl3 + DMF) VH_Reagent->Substrate1 VH_Reagent->Substrate2 Product1 3-Formylchromone (C=O Retained) Inter1->Product1 Hydrolysis (-H2O) Product2 4-Chloro-3-formyl-2H-chromene (C-Cl Installed) Inter2->Product2 Elimination (-HCl)

Figure 1: Divergent reaction pathways. Route A (top) builds the ring and retains the carbonyl.[1] Route B (bottom) converts the carbonyl to a vinyl chloride.

Critical Reaction Parameters

Success in Vilsmeier-Haack formylation relies on controlling the "Active Electrophile" concentration and managing the exotherm.[1]

ParameterRecommended ConditionScientific Rationale (Causality)
Reagent Stoichiometry POCl₃ (3.0 - 5.0 equiv) DMF (Excess/Solvent) Excess POCl₃ is required to drive the dehydration (Route A) or chlorination (Route B). DMF often serves as both reagent and solvent to stabilize the iminium salt.
Temperature (Addition) 0°C to 5°C The formation of the Vilsmeier complex is exothermic. High temperatures during addition cause thermal runaway and tar formation (decomposition).
Temperature (Reaction) 50°C - 60°C While formylation initiates at RT, heating is often required to effect the final cyclization (Route A) or elimination of HCl (Route B).
Quenching / Workup Ice-Water Hydrolysis The intermediate is an iminium salt. Rapid hydrolysis with ice water prevents polymerization and liberates the free aldehyde.
Solvent Choice DMF (Neat) or DCM/CHCl₃ Neat DMF is standard. For solid substrates or scale-up, DCM is used to moderate viscosity and heat transfer.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Formylchromones (From 2-Hydroxyacetophenones)

Best for: Creating the chromone scaffold with the aldehyde pharmacophore.[1]

Materials:

  • Substituted 2-Hydroxyacetophenone (1.0 equiv)[1]

  • Phosphorus Oxychloride (POCl₃) (3.0 equiv)[1]

  • N,N-Dimethylformamide (DMF) (10.0 equiv - acts as solvent)[1]

  • Ice bath, Drying tube (CaCl₂).

Step-by-Step Procedure:

  • Reagent Preparation: In a dry round-bottom flask under inert atmosphere (N₂), place anhydrous DMF. Cool to 0°C using an ice-salt bath.

  • Vilsmeier Complex Formation: Add POCl₃ dropwise over 15-20 minutes. Caution: Exothermic.[1] Stir for 30 minutes at 0°C until a semi-solid or viscous slurry (the chloroiminium salt) forms.

  • Substrate Addition: Dissolve the 2-hydroxyacetophenone in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier complex at 0°C.

  • Reaction Phase: Remove the ice bath. Stir at room temperature for 1 hour, then heat to 50-60°C for 4-6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). Look for the disappearance of the starting phenol.

  • Hydrolysis (Crucial): Pour the reaction mixture (often a dark red/pink syrup) onto crushed ice (approx. 500g per 100mL reaction volume) with vigorous stirring.

  • Isolation: Stir the aqueous suspension for 2 hours. The product usually precipitates as a solid.

    • If Solid: Filter, wash with cold water, and recrystallize from Ethanol/DMF.

    • If Oil: Extract with Dichloromethane (DCM), wash with sat. NaHCO₃ (to remove phosphoric acid), dry over Na₂SO₄, and concentrate.

Protocol B: Synthesis of 4-Chloro-3-formyl-2H-chromenes (From 4-Chromanones)

Best for: Functionalizing an existing chromanone ring to a reactive vinyl chloride intermediate.[1]

Materials:

  • 4-Chromanone (1.0 equiv)[1]

  • POCl₃ (2.5 equiv)[1]

  • DMF (Dry, 8.0 equiv)[1]

Step-by-Step Procedure:

  • Complex Formation: Prepare the Vilsmeier reagent by adding POCl₃ to DMF at 0°C as described in Protocol A.

  • Substrate Addition: Add 4-chromanone (solid or dissolved in minimal DMF) to the reagent at 0°C.

  • Reaction Phase: Allow to warm to Room Temperature. Stir for 2 hours.

    • Note: Unlike Protocol A, excessive heating (>70°C) in this route can lead to degradation of the vinyl chloride moiety. Maintain at 25-40°C .

  • Workup: Pour onto crushed ice/sodium acetate solution. Stir for 30 minutes.

  • Purification: The product, 4-chloro-3-formyl-2H-chromene , is typically isolated by extraction with CHCl₃.[1]

    • Stability Warning: This aldehyde is reactive.[1][2][3][4][5][6][7] Store under inert gas at -20°C if not used immediately.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Tarring Uncontrolled exotherm during POCl₃ addition.Slow down addition rate; ensure internal temperature stays <5°C during generation of Vilsmeier complex.
Incomplete Cyclization Temperature too low during reaction phase (Protocol A).Increase reaction temperature to 60°C or extend time. Cyclization requires thermal energy.
Product is an Oil Residual DMF preventing crystallization.Pour reaction mixture into excess ice water (10:1 ratio). If oil persists, extract with EtOAc and wash organic layer 3x with water to remove DMF.
Low Purity Hydrolysis of the iminium salt was insufficient.Ensure the quench step involves vigorous stirring in water for at least 2 hours to fully hydrolyze the intermediate.

References

  • General Vilsmeier-Haack Mechanism & Applications

    • Vilsmeier-Haack Reaction.[8][2][4][6][9][10] Organic Chemistry Portal.[1][4] Link

  • Synthesis of 3-Formylchromones from 2-Hydroxyacetophenones

    • Nandgaonkar, R. G., et al. (2018).[11] "Synthesis of Substituted 3-Formyl Chromones." Asian Journal of Chemistry. Link

    • Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum.[1][5] Link

  • Reactivity of 4-Chromanones (Formation of Chloro-aldehydes)

    • Abdel-Hafez, S. H., et al. (2016).[1][3] "Unexpected Synthesis of Three Components from the Reaction of 4-Chloro-3-Formylcoumarin..." Oriental Journal of Chemistry. Link

    • Note: This reference illustrates the reactivity of the chloro-formyl species derived from similar Vilsmeier conditions on cyclic ketones.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solving Solubility Challenges for 5-Bromo-7-methoxychroman-4-one

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing solubility issues encountere...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing solubility issues encountered with 5-Bromo-7-methoxychroman-4-one in organic solvents. Our approach is rooted in fundamental physicochemical principles to empower users to make informed decisions during their experimental design.

Frequently Asked Questions (FAQs): Understanding the Molecule
Q1: What are the key physicochemical properties of 5-Bromo-7-methoxychroman-4-one that influence its solubility?

Understanding the inherent properties of 5-Bromo-7-methoxychroman-4-one is the first step in diagnosing and solving solubility challenges. While experimental data for this specific molecule is not widely published, we can infer its characteristics from its structural components and data from closely related chromanone analogs.[1][2][3]

The molecule's structure features a rigid heterocyclic chromanone core, a lipophilic bromine atom, and a moderately polar methoxy group. The ketone at the 4-position can act as a hydrogen bond acceptor. The combination of a planar, aromatic system and a heavy bromine atom can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state.

Table 1: Estimated Physicochemical Properties of 5-Bromo-7-methoxychroman-4-one

Property Estimated Value Implication for Solubility
Molecular Formula C₁₀H₈BrO₃ -
Molecular Weight ~257.07 g/mol Higher molecular weight can sometimes correlate with lower solubility.
XLogP3 ~2.5 - 3.5 This value indicates moderate to high lipophilicity, suggesting poor solubility in polar solvents like water but better solubility in non-polar organic solvents.
Hydrogen Bond Donors 0 The absence of donor groups (like -OH or -NH) limits interactions with protic solvents (e.g., alcohols).
Hydrogen Bond Acceptors 3 (Ketone O, Ether O) Can accept hydrogen bonds from protic solvents, but this interaction may be weak.

| Polarity | Moderately Polar | The molecule has both non-polar (bromophenyl) and polar (carbonyl, ether) regions, making solvent selection non-trivial. |

Note: These values are estimations based on the structure and data from similar compounds and are intended for guidance.

Q2: Why is this compound often difficult to dissolve in a single, common organic solvent?

The primary challenge stems from a mismatch between the solute's properties and the solvent's properties. 5-Bromo-7-methoxychroman-4-one is a molecule with divided loyalties: its bulky, brominated aromatic portion favors non-polar, van der Waals interactions, while its carbonyl and ether oxygens prefer more polar, dipole-dipole or hydrogen-bonding interactions.

This structural dichotomy means that:

  • In highly polar solvents (e.g., Methanol): The large, non-polar surface area of the molecule is not effectively solvated, leading to low solubility.

  • In highly non-polar solvents (e.g., Hexane): The polar carbonyl group is not sufficiently solvated, again resulting in poor solubility.[4]

Furthermore, strong intermolecular forces in the compound's solid crystal lattice must be overcome. If the energy gained from solvent-solute interactions is less than the energy required to break the crystal lattice, the compound will not dissolve.

Troubleshooting Guide: A Systematic Approach
Q3: My compound won't dissolve in my chosen solvent. What are my immediate first steps?

When facing poor solubility, a systematic approach is crucial to avoid confounding variables and find a solution efficiently. Follow this workflow before making drastic changes to your experimental plan.

G cluster_0 start Initial Observation: Compound is insoluble. purity Step 1: Verify Purity Is the compound pure? Are there visible impurities? start->purity agitate Step 2: Increase Kinetic Energy - Vortex/Stir vigorously - Sonicate for 5-10 min purity->agitate Yes, appears pure heat Step 3: Apply Gentle Heat Warm to 30-40°C. Does it dissolve? agitate->heat Still insoluble reconsider Step 4: Re-evaluate Solvent Choice Consult solvent polarity chart. Try a solvent from a different class. heat->reconsider Still insoluble cosolvent Step 5: Move to Advanced Methods - Co-solvency - Solid Dispersion reconsider->cosolvent Still insoluble

Caption: Systematic workflow for troubleshooting solubility.

Q4: I managed to dissolve the compound with heat, but it precipitated upon cooling. What is happening?

This phenomenon is known as supersaturation . By heating, you provided enough energy to dissolve more solute than would be stable at room temperature.[5] Upon cooling, the solution's capacity to hold the solute decreased, and the excess compound crashed out of the solution, often as a fine precipitate or crystals.[6]

Solutions:

  • Maintain Temperature: If your experiment allows, maintain the elevated temperature throughout.

  • Use a Co-solvent System: The best long-term solution is to find a solvent system where the compound is soluble at the desired working temperature. Supersaturated solutions are thermodynamically unstable and not recommended for assays where concentration must be precise.

  • Solvent Evaporation Method: For creating stock solutions, one could dissolve the compound in a good, volatile solvent (like Dichloromethane) and then add this solution to a larger volume of a poorer, less volatile solvent, followed by evaporation of the good solvent.[7]

Q5: What are the risks of using heat to aid dissolution?

While effective, heating is not without risks.

  • Compound Degradation: Chromanones can be susceptible to degradation at elevated temperatures, especially over long periods. Always check the compound's stability data if available.

  • Solvent Evaporation: Heating volatile solvents (e.g., DCM, Acetone) will change the concentration of your solution unless performed in a sealed vessel.

  • Safety: Flammable organic solvents pose a significant fire risk when heated. Always use appropriate heating equipment (e.g., a heating mantle or water bath, not a hot plate) and work in a fume hood.

Advanced Solubilization Strategies & Protocols
Q6: How can I strategically choose a better solvent system?

Solvent selection should be a deliberate process based on chemical principles.[8] Solvents contribute significantly to waste in drug discovery, so choosing wisely is also a "green chemistry" practice.[9][10][11]

Table 2: Common Organic Solvents for Moderately Polar Compounds

Solvent Class Example(s) Polarity Index Boiling Point (°C) Notes & Rationale
Aprotic Polar DMSO, DMF, Acetonitrile 7.2, 6.4, 5.8 189, 153, 82 Excellent dissolving power for many compounds. DMSO is a strong choice for initial stock solutions but can be problematic for some cell-based assays.
Chlorinated Dichloromethane (DCM) 3.1 40 Often a good solvent for compounds with aromatic rings.[12] Volatility is a key consideration.
Ketones Acetone 5.1 56 Good intermediate polarity. Miscible with a wide range of other solvents.
Ethers Tetrahydrofuran (THF) 4.0 66 Can solvate both non-polar and polar moieties. Peroxide formation is a safety risk.
Alcohols Ethanol, Isopropanol 4.3, 3.9 78, 82 Less effective as single solvents but excellent as co-solvents to add hydrogen-bonding capability.

| Esters | Ethyl Acetate | 4.4 | 77 | A good "middle-ground" solvent, often used in mixtures with non-polar solvents like hexane.[13] |

Q7: What is co-solvency and how do I develop a co-solvent system?

Co-solvency is a powerful technique that involves mixing two or more miscible solvents to create a new solvent system with tailored properties.[14] A "good" solvent for the compound is mixed with a "poor" solvent (often the bulk medium for the experiment) to increase the compound's solubility in the final mixture.

G cluster_0 start Goal: Solubilize Compound in Solvent B (Poor) find_A Step 1: Identify Solvent A Find a solvent with high solubility for the compound (e.g., DMSO, DCM, Acetone) start->find_A check_misc Step 2: Check Miscibility Is Solvent A miscible with Solvent B? find_A->check_misc check_misc->find_A No, pick another stock_sol Step 3: Prepare Stock Make a concentrated stock solution in Solvent A. check_misc->stock_sol Yes titrate Step 4: Titrate & Test Ratios Add stock solution to Solvent B. Test ratios (e.g., 1:10, 1:20, 1:100) until precipitation occurs. stock_sol->titrate optimize Step 5: Determine Max Ratio Identify the maximum amount of Solvent A your final system can tolerate without precipitation. titrate->optimize

Sources

Optimization

minimizing side reactions during bromination of 7-methoxychroman-4-one

Technical Support Center: Bromination of 7-Methoxychroman-4-one Topic: Minimizing Side Reactions During -Bromination Target Audience: Medicinal Chemists, Process Development Scientists Date: October 26, 2023 Part 1: Diag...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bromination of 7-Methoxychroman-4-one

Topic: Minimizing Side Reactions During


-Bromination
Target Audience:  Medicinal Chemists, Process Development Scientists
Date:  October 26, 2023

Part 1: Diagnostic & Triage

User Query: "My bromination of 7-methoxychroman-4-one yielded a complex mixture. How do I identify the impurities and fix the selectivity?"

The Core Conflict: The 7-methoxychroman-4-one scaffold presents a classic chemoselectivity challenge. You are attempting to brominate the C3 position (thermodynamic enolization pathway) while the 7-methoxy group strongly activates the aromatic ring (specifically positions C6 and C8) toward Electrophilic Aromatic Substitution (EAS).

Use the table below to diagnose your crude reaction mixture via


H NMR.
Impurity Identification Table
ComponentKey Structural FeatureDiagnostic

H NMR Signal (CDCl

)
Mechanism of Formation
Product (3-Br) Bromine at C3

4.6–4.8 ppm (dd/t)
corresponding to C3-H. Aromatic region retains 3 protons.
Desired Enol-Bromination
Impurity A (6-Br) Bromine on RingLoss of C6-H signal (~6.6 ppm). C5-H appears as a singlet (or small doublet) due to loss of ortho-coupling.Kinetic EAS (Ring Attack)
Impurity B (3,3-diBr) Gem-dibromide at C3Loss of C3-H signals. C2-H appears as a singlet shifted downfield (~4.8 ppm).Over-bromination (Excess Reagent)
Impurity C (Aromatized) Chromone formationNew olefin singlet at ~6.2 ppm (C3-H). Loss of C2/C3 methylene multiplets.Elimination of HBr (Acidic conditions)

Part 2: Reagent Selection & Causality

User Query: "I used elemental bromine (


) in acetic acid and got mostly ring-brominated products. Why?"

Technical Insight: Elemental bromine (


) is a small, hard electrophile. In polar protic solvents like acetic acid, the high concentration of free 

(or

-solvent complex) favors the kinetic pathway , which is EAS at the electron-rich C6/C8 positions activated by the 7-OMe group.

To achieve selectivity for C3, you must use a reagent that operates via a "soft" mechanism or maintains a low instantaneous concentration of active bromine, favoring the thermodynamic enol pathway .

Reagent Comparison Matrix
ReagentSelectivity (C3 : Ring)MechanismRecommendation

/ AcOH
Poor (High Ring Br)High

favors EAS on activated ring.
AVOID for this substrate.
NBS /

Moderate Radical mechanism; can lead to benzylic bromination or ring EAS if not strictly anhydrous.Use with Caution .
PTAB (Phenyltrimethylammonium tribromide)High Slow release of

maintains low concentration, matching the rate of enolization.
Recommended (Mild).

(Copper(II) Bromide)
Excellent Heterogeneous reaction; coordinates carbonyl oxygen, facilitating enol attack while suppressing ring EAS.Gold Standard .

Part 3: Optimized Protocols

Here are two self-validating protocols designed to minimize side reactions.

Protocol A: The Copper(II) Bromide Method (Highest Selectivity)

Best for substrates with highly activated aromatic rings.

Materials:

  • 7-Methoxychroman-4-one (1.0 equiv)[1]

  • 
     (2.0 equiv)
    
  • Solvent: 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform (

    
    )
    

Step-by-Step:

  • Setup: Dissolve substrate in 1:1 EtOAc/

    
     (0.1 M concentration).
    
  • Addition: Add solid

    
     in one portion. The reaction is heterogeneous (green/black solid).
    
  • Reflux: Heat to vigorous reflux.[2]

    • Why? Reflux is required to drive the endothermic enolization. The heterogeneous nature prevents high local concentrations of soluble bromine species, protecting the aromatic ring.

  • Monitoring: Monitor by TLC/HPLC. Reaction typically finishes in 2–4 hours.

    • Visual Cue: The dark

      
       (black) converts to 
      
      
      
      (white/off-white solid) as the reaction progresses.
  • Workup: Cool to Room Temperature (RT). Filter off the copper salts through a pad of Celite.

  • Purification: Evaporate filtrate. Recrystallize from Ethanol or purify via silica column (Hexane/EtOAc).[3]

Protocol B: The PTAB Method (Mild Conditions)

Best for scale-up if copper waste is a concern.

Materials:

  • 7-Methoxychroman-4-one (1.0 equiv)[1]

  • Phenyltrimethylammonium tribromide (PTAB) (1.05 equiv)

  • Solvent: THF or dry THF/Methanol

Step-by-Step:

  • Setup: Dissolve substrate in anhydrous THF at 0°C.

  • Addition: Add PTAB portion-wise over 15 minutes.

    • Control: Do not dump all at once. Slow addition ensures the enol consumes the bromine as it is released.

  • Reaction: Allow to warm to RT and stir for 1–2 hours.

  • Quench: Add water to precipitate the byproduct (phenyltrimethylammonium bromide).

  • Extraction: Extract with DCM, wash with water and brine.

Part 4: Mechanistic Visualization

The following diagram illustrates the competing pathways and how reagent selection dictates the outcome.

BrominationPathways SM 7-Methoxychroman-4-one (Substrate) Enol Enol Intermediate (Thermodynamic) SM->Enol Keto-Enol Equilibrium Br2 Br2 / AcOH (High [Br+]) SM->Br2 CuBr2 CuBr2 or PTAB (Controlled [Br]) Enol->CuBr2 Prod_Ring 6-Bromo / 8-Bromo Impurities (UNDESIRED) Br2->Prod_Ring Fast EAS Attack (Kinetic Control) Prod_C3 3-Bromo-7-methoxychroman-4-one (DESIRED) CuBr2->Prod_C3 Selective Trapping (Thermodynamic Control) Prod_Di 3,3-Dibromo Impurity (OVER-REACTION) Prod_C3->Prod_Di Excess Reagent

Caption: Pathway divergence showing how controlled bromine sources (


, PTAB) favor the enol pathway (green) over the direct aromatic substitution pathway (red).

Part 5: Frequently Asked Questions (FAQ)

Q1: I see a new spot on TLC that is less polar than my starting material. Is this the product? A: Yes, typically the 3-bromo product is less polar than the ketone starting material due to the halogen disrupting the dipole. However, be careful: the 6-bromo (ring brominated) impurity is also less polar. You must confirm with NMR (check the aromatic region).

Q2: Can I use NBS (N-Bromosuccinimide)? A: NBS is risky for this specific substrate. Without a radical initiator, NBS can act as a source of


 (via HBr generation), leading to mixtures. If you must use NBS, use catalytic 

or

-TsOH in acetonitrile to promote enolization, but

remains superior for selectivity [1].

Q3: My product is turning purple/black upon storage. What is happening? A:


-Bromo ketones are thermally and photochemically unstable. They can eliminate HBr to form the chromone (aromatized) or undergo radical decomposition.
  • Fix: Store the product in the dark at -20°C. If you are performing a subsequent reaction (e.g., thiazole synthesis), use the crude bromide immediately without extensive purification.

Q4: How do I remove the copper waste efficiently? A: The copper salts can be fine and clog filters. Use a wide pad of Celite mixed with a small amount of silica. Wash the pad thoroughly with hot EtOAc to ensure the product (which might adsorb to the copper salts) is fully recovered.

References

  • Shaikh, M. M., et al. (2013).[2] 3-Bromochroman-4-one. Acta Crystallographica Section E. Link

    • Validates the use of in EtOAc/CHCl3 for synthesis of 3-bromochroman-4-one scaffolds.
  • Ghiya, B. J., & Marathey, M. G. (1965). Bromination of Coumarin Derivatives. Journal of the Indian Chemical Society. Establishes the risk of ring bromination (3,6-dibromo species) when using excess bromine in acetic acid.
  • Tohma, H., et al. (2002). A Green, Facile Method for Selective -Bromination of Flavanones. Chemical & Pharmaceutical Bulletin. Compares PTAB and selectivity against NBS and for flavonoid-type scaffolds.
  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry. Link

    • The foundational text on using Copper(II)

Sources

Troubleshooting

Technical Support Center: Purification Protocols for 5-Bromo-7-methoxychroman-4-one

Case ID: PUR-5B7M-REC Subject: Optimization of Recrystallization Solvents & Protocols Compound Class: Halogenated Chromanones CAS: 1344894-65-0 (Reference) Executive Summary & Solvent Selection Matrix 5-Bromo-7-methoxych...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-5B7M-REC Subject: Optimization of Recrystallization Solvents & Protocols Compound Class: Halogenated Chromanones CAS: 1344894-65-0 (Reference)

Executive Summary & Solvent Selection Matrix

5-Bromo-7-methoxychroman-4-one is a lipophilic, bicyclic intermediate often used in the synthesis of bioactive flavonoids and kinase inhibitors. Its purification is frequently complicated by the presence of unreacted starting materials (e.g., 3,5-dimethoxybromobenzene derivatives) and regioisomers.[1]

The presence of the bromine atom increases lipophilicity, while the methoxy and ketone groups provide moderate polarity.[1] This "push-pull" electronic structure makes Ethanol (EtOH) the primary solvent of choice, with Ethyl Acetate/Heptane serving as a high-precision alternative for removing non-polar impurities.[1]

Solvent Performance Matrix
Solvent SystemPolarity IndexPrimary Use CaseImpurity Rejection Profile
Ethanol (95%) 5.2Standard Protocol. Best balance of yield and purity.Excellent for removing polar, colored oligomers and inorganic salts.[1]
EtOAc / Heptane VariableHigh Purity. Use when starting material (phenols) is the main impurity.[1]Superior rejection of non-polar side products.[1] Allows fine-tuning of saturation.[1]
Isopropanol (IPA) 3.9Scale-Up. Slower evaporation rate allows for better crystal growth.[1]Good for preventing "oiling out" if the compound melts < 100°C.
Acetonitrile 5.8Last Resort. Use only if protic solvents cause solvolysis (rare for this ketone).[1]High solubility; requires cooling to -20°C for good recovery.[1]

Technical Deep Dive: The "Oiling Out" Phenomenon

The Problem: Researchers often report that 5-Bromo-7-methoxychroman-4-one separates as a distinct oily liquid phase at the bottom of the flask during cooling, rather than forming crystals.

The Mechanism: This occurs when the temperature of the solution drops below the binodal curve (liquid-liquid phase separation) before it hits the solubility curve (crystallization).[1] It is common in brominated aromatics due to their low melting points and high molecular weight.[1]

The Fix (The "Seeding at Cloud Point" Protocol):

  • Dissolve the crude solid in the minimum amount of boiling solvent.

  • Remove from heat and allow to cool slowly with vigorous stirring.

  • Monitor for the "Cloud Point" (onset of turbidity).[1]

  • Action: Immediately add a seed crystal (0.1% mass) at the cloud point.[1]

  • Insulate the flask with foil to slow cooling further. This forces the oil droplets to nucleate onto the seed rather than coalescing into a separate phase.[1]

Standard Operating Procedure (SOP)

Workflow: Binary Solvent Recrystallization (EtOAc / Heptane)

Recommended for removing unreacted phenolic starting materials.[1]

Reagents:

  • Crude 5-Bromo-7-methoxychroman-4-one[2]

  • Solvent A: Ethyl Acetate (HPLC Grade)[1]

  • Solvent B: Heptane (or Hexane)[1]

Protocol:

  • Solubility Check: Place 1.0 g of crude material in a 50 mL Erlenmeyer flask. Add 5 mL of Solvent A (EtOAc) .

  • Dissolution: Heat gently to reflux (approx. 77°C). If not fully dissolved, add EtOAc in 1 mL increments until the solution is clear (yellow/orange).

    • Critical Step: If insoluble dark specs remain, filter the hot solution through a glass frit or Celite pad immediately.[1]

  • Precipitation Threshold: While maintaining a gentle boil, add Solvent B (Heptane) dropwise.[1]

    • Continue adding until a persistent cloudiness (turbidity) appears and does not disappear upon swirling.[1]

  • Re-solubilization: Add just enough Solvent A (approx. 0.5 - 1 mL) to clear the solution again.[1]

  • Controlled Cooling: Remove from heat. Cover the flask with a watch glass. Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Note: Do not place directly on a cold benchtop; use a cork ring.[1]

  • Maximizing Yield: Once at RT, move the flask to a 4°C fridge for 4–12 hours.

  • Collection: Filter the crystals using vacuum filtration. Wash the cake with cold Heptane (2 x 5 mL) to remove surface mother liquor.[1]

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trapped solvent.

Decision Logic: Solvent Selection Tree

The following diagram illustrates the decision-making process for selecting the optimal purification route based on your specific impurity profile.

RecrystallizationLogic Start Start: Crude 5-Bromo-7-methoxychroman-4-one CheckImpurity Analyze Impurity Profile (TLC/LC-MS) Start->CheckImpurity PolarImpurity Polar Impurities (Salts, Acids, Oligomers) CheckImpurity->PolarImpurity Detected NonPolarImpurity Non-Polar Impurities (Starting Phenols, Over-brominated species) CheckImpurity->NonPolarImpurity Detected EthanolRoute Route A: Ethanol (95%) PolarImpurity->EthanolRoute BinaryRoute Route B: EtOAc / Heptane NonPolarImpurity->BinaryRoute OilingOut Issue: Product Oils Out? EthanolRoute->OilingOut BinaryRoute->OilingOut Remedy Remedy: Re-heat, add Seed Crystal, Slow Cool (1°C/min) OilingOut->Remedy Yes Final Final Product: High Purity Crystals OilingOut->Final No Remedy->Final

Caption: Decision tree for selecting solvent systems based on impurity polarity and managing phase separation issues.

Frequently Asked Questions (FAQs)

Q1: My crystals are slightly yellow. Is this an impurity? A: Not necessarily. Chromanones often exhibit a pale yellow color due to the conjugation of the ketone with the aromatic ring.[1] However, a deep orange or brown color indicates oxidation products or polymerized phenols.[1] If deep color persists, perform a charcoal filtration step: add activated carbon (5% w/w) to the hot solution, stir for 5 minutes, and filter hot before cooling.[1]

Q2: Can I use Methanol instead of Ethanol? A: Methanol is often too good a solvent for this molecule, leading to poor recovery yields (high loss in mother liquor).[1] If you must use Methanol, cool the solution to -20°C (freezer) to maximize precipitation.[1]

Q3: What if I don't have seed crystals? A: You can generate seed crystals by taking a small aliquot (0.5 mL) of your hot solution in a test tube, cooling it rapidly in dry ice/acetone, and scratching the glass side with a spatula.[1] Use the resulting solid to seed your main batch.[1]

Q4: How do I remove residual Polyphosphoric Acid (PPA) from the synthesis? A: PPA is a common cyclization agent for chromanones.[1] It is highly viscous and acidic.[1] Before recrystallization, dissolve your crude solid in Ethyl Acetate and wash with saturated Sodium Bicarbonate (NaHCO₃) solution, followed by Brine.[1] Dry over Na₂SO₄ before proceeding to recrystallization.[1]

References

  • Chromanone Synthesis Overview

    • Nisar, M., et al. (2010).[1][3] 5,7-Dihydroxy-3,6-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one monohydrate. Acta Crystallographica Section E.

    • Context: Demonstrates the structural stability and crystallization behavior of methoxy-substituted chromanones in polar/non-polar binary systems.
  • Brominated Analog Purification

    • Du, D., & Wu, H. (2019).[1] Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one. ResearchGate.

    • Context: Validates the use of Ethanol and binary systems for purifying brominated, methoxy-substituted bicyclic ketones.
  • General Methodology for Chromanones

    • Sebastiani, B., et al. (2021).[1] Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry.

    • Context: Comprehensive review of synthetic routes and purification standards for the 4-chromanone scaffold.

Sources

Optimization

removing unreacted starting materials from 5-Bromo-7-methoxychroman-4-one synthesis

Case ID: #CHRM-5BR-7OMe-PUR Topic: Removal of Unreacted Starting Materials & Purification Protocols Applicable Route: Intramolecular Friedel-Crafts Cyclization (Polyphosphoric Acid/Eaton’s Reagent)[1] Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CHRM-5BR-7OMe-PUR Topic: Removal of Unreacted Starting Materials & Purification Protocols Applicable Route: Intramolecular Friedel-Crafts Cyclization (Polyphosphoric Acid/Eaton’s Reagent)[1]

Executive Summary

This guide addresses the purification of 5-Bromo-7-methoxychroman-4-one following the cyclization of 3-(2-bromo-4-methoxyphenoxy)propanoic acid .[1] The primary impurity in this workflow is the unreacted carboxylic acid precursor, often trapped within the viscous Polyphosphoric Acid (PPA) matrix.[1]

The protocols below prioritize a "Self-Validating" Acid-Base extraction system, which chemically separates the neutral ketone product from the acidic starting material, ensuring high purity before chromatographic polishing.

Module 1: The Self-Validating Extraction Protocol

Status: Primary Recommendation Objective: Chemically separate unreacted acid precursor from the neutral chromanone product.

The Logic (Causality)

The synthesis relies on cyclizing a carboxylic acid precursor.[1][2]

  • Impurity: 3-(2-bromo-4-methoxyphenoxy)propanoic acid (Acidic, pKa ~4.5).[1]

  • Product: 5-Bromo-7-methoxychroman-4-one (Neutral).[1]

  • Mechanism: By washing the organic phase with a weak base (NaHCO₃), the unreacted starting material is deprotonated into its water-soluble carboxylate salt.[1] The neutral ketone product remains in the organic layer.[1] This is "self-validating" because the separation is driven by fundamental pKa differences, not just solubility luck.[1]

Step-by-Step Workflow
  • Quenching (Critical):

    • Pour the hot, viscous PPA reaction mixture onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Why: PPA is highly viscous and hygroscopic.[1][2] Direct extraction without quenching traps the product in the acidic gum.[1] Stir until the gummy solid breaks down into a suspension.

  • Initial Extraction:

    • Extract the aqueous suspension with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

      
       mL per gram of reactant).[1]
      
    • Combine organic layers.[1]

  • The "Scrubbing" Wash (Removal of Starting Material):

    • Wash the combined organic layer with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (

      
      ).[1]
      
    • Checkpoint: Monitor CO₂ evolution.[1] If bubbling persists, the acid content is still high.[1] Continue washing until bubbling ceases.[1]

    • Validation: The aqueous layer now contains your unreacted starting material (as a salt).[1] The organic layer contains your product.[1]

  • Final Wash & Dry:

    • Wash organic layer with Brine (

      
      ) to remove residual water/salts.[1]
      
    • Dry over Anhydrous

      
      .[1][3]
      
    • Concentrate in vacuo.[1]

Visual Workflow: Acid-Base Separation

ExtractionWorkflow Start Crude Reaction Mixture (PPA + Product + Unreacted Acid) Quench Quench on Crushed Ice Start->Quench Extract Extract with EtOAc/DCM Quench->Extract OrgLayer1 Organic Phase (Product + Unreacted Acid) Extract->OrgLayer1 Separation AqLayer1 Aqueous Waste (Dilute Phosphoric Acid) Extract->AqLayer1 Wash Wash with Sat. NaHCO3 OrgLayer1->Wash OrgLayer2 Organic Phase (Neutral Product) Wash->OrgLayer2 Retains Product AqLayer2 Aqueous Phase (Sodium Salt of Starting Acid) Wash->AqLayer2 Removes Impurity Final Dry & Evaporate --> Crude 5-Bromo-7-methoxychroman-4-one OrgLayer2->Final

Caption: Logical flow for chemically separating acidic starting materials from the neutral ketone product.

Module 2: Chromatographic & Recrystallization Polishing

Status: Secondary Polish Objective: Remove non-acidic impurities (regioisomers, tars).[1]

If the acid-base extraction was successful, your remaining impurities are likely non-polar tars or trace regioisomers.[1]

Troubleshooting Matrix
IssueObservationRemediation Protocol
Sticky/Tar-like Crude Product is oil/gum after evaporation.[1]Trituration: Add cold diethyl ether or hexanes to the gum.[1] Scratch the flask sides with a glass rod to induce crystallization.[1]
Incomplete Separation TLC shows a streak near the baseline.[1]Column Chromatography: The "streak" is likely residual acid.[1] Use a mobile phase of Hexane:EtOAc (8:2 to 7:3) . The non-polar ketone elutes first; the polar acid stays on the silica.[1]
Colored Impurities Yellow/Orange tint in white solid.[1]Recrystallization: Dissolve in minimum hot Ethanol (EtOH) .[1] If needed, add drops of water until turbid, then cool slowly to 4°C.
Synthesis Pathway & Impurity Origin[1][4][5]

Understanding where the impurity comes from helps in preventing it.[1]

SynthesisPathway Precursor 3-(2-bromo-4-methoxyphenoxy) propanoic acid (Starting Material) Intermediate Acylium Ion Intermediate Precursor->Intermediate Dehydration (-H2O) Impurity Unreacted Acid (Main Impurity) Precursor->Impurity Incomplete Cyclization Reagent PPA or Eaton's Reagent (Cyclizing Agent) Reagent->Intermediate Product 5-Bromo-7-methoxychroman-4-one (Target) Intermediate->Product Intramolecular Friedel-Crafts

Caption: The cyclization pathway. Incomplete dehydration or steric hindrance at the 2-position leads to unreacted acid carryover.[1]

Frequently Asked Questions (FAQs)

Q: Why is my yield lower than reported (e.g., <50%)? A: Two common reasons:

  • Incomplete Quenching: PPA is an oligomer.[1] If you don't stir the ice mixture long enough (at least 30-60 mins), the product remains trapped in the polymer matrix and is discarded with the aqueous waste.[1]

  • O-Dealkylation: If the reaction temperature exceeds 80-90°C, the methoxy group at C7 may cleave, forming the phenol (5-bromo-7-hydroxychroman-4-one).[1] This phenol is acidic and will be extracted into the NaOH/NaHCO₃ layer, leading to apparent product loss.[1] Check the aqueous basic wash by acidifying it; if a solid precipitates, you likely deprotected your product.[1]

Q: Can I use NaOH instead of NaHCO₃ for the wash? A: Proceed with caution. While NaOH is a stronger base and removes the starting acid efficiently, it can also deprotonate phenols if any demethylation occurred (see above).[1] NaHCO₃ is safer as it is strong enough to remove the carboxylic acid starting material but too weak to extract phenolic side-products, keeping them in the organic layer for later separation by column chromatography.[1]

Q: The product is not solidifying from the oil. What now? A: 5-Bromo-7-methoxychroman-4-one should be a solid. If it remains an oil:

  • Ensure all solvent (especially high-boiling PPA residues) is removed.[1]

  • Dissolve in a small amount of Toluene , reflux with activated charcoal (to remove tars), filter, and cool. Toluene is excellent for crystallizing rigid bicyclic systems [3].[1]

References

  • General Chromanone Synthesis via PPA

    • Polyphosphoric Acid in Organic Synthesis.[1][2] Canadian Center of Science and Education.[1] Describes the cyclization of acids to cyclic ketones using PPA and the necessity of quenching/extraction workups.

    • [1]

  • Purification Protocols (Extraction & Chromatography)

    • Polyphosphoric acid-promoted one-pot synthesis... Royal Society of Chemistry.[1] Details the standard workup: quench with water, extract with ethyl acetate, wash with saturated sodium bicarbonate.[1][4]

  • Recrystallization of Bromo-derivatives

    • Preparation method for 5-bromo-7-azaindole.[1][5] Google Patents.[1] Highlights the use of Toluene and charcoal for recrystallizing brominated bicyclic systems.[1][5]

  • Solubility & Characterization

    • Synthesis and Antimicrobial Evaluation of Chroman-4-One... MDPI.[1] Provides NMR data and mobile phase gradients (Hexane/EtOAc) for chroman-4-one purification.[1][3]

    • [1]

Sources

Reference Data & Comparative Studies

Validation

Decoding the Signature Fragmentation of 5-Bromo-7-methoxychroman-4-one: A Mass Spectrometry-Based Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and natural product chemistry, the structural elucidation of novel compounds is a cornerstone of progress. Chroman-4-ones...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and natural product chemistry, the structural elucidation of novel compounds is a cornerstone of progress. Chroman-4-ones, a privileged scaffold, are widely recognized for their diverse biological activities.[1][2] This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of a specific analogue, 5-Bromo-7-methoxychroman-4-one, offering a predictive framework for its characterization and a comparative analysis with alternative analytical approaches. As Senior Application Scientists, our focus is to blend theoretical principles with practical, field-tested insights to empower your research.

The Chromanone Core: Predicting Fragmentation Behavior

The mass spectral fragmentation of a molecule provides a unique fingerprint, offering clues to its underlying structure. For 5-Bromo-7-methoxychroman-4-one, the fragmentation is governed by the inherent chemistry of the chromanone core, further influenced by the bromo and methoxy substituents on the aromatic A ring.

The most characteristic fragmentation pathway for chromanones and related flavonoid structures is the Retro-Diels-Alder (RDA) reaction .[3][4][5] This process involves the cleavage of the heterocyclic C-ring, yielding radical cations derived from the A and B rings. The charge distribution between these fragments is dictated by the substitution pattern.

Furthermore, common fragmentation events include the loss of small, stable neutral molecules.[6] For our target molecule, we can anticipate the following key fragmentation pathways:

  • Loss of a bromine radical (•Br): A significant fragmentation pathway due to the relative stability of the resulting radical cation. The isotopic signature of bromine (approximately equal intensity for M and M+2) will be a key diagnostic marker for all bromine-containing fragments.

  • Loss of a methyl radical (•CH₃): From the methoxy group, a common fragmentation for methoxylated aromatic compounds.[7][8]

  • Loss of carbon monoxide (CO): A characteristic fragmentation of cyclic ketones.

  • Combined losses: Sequential losses of these small molecules will lead to a cascade of fragment ions.

The interplay of these fragmentation pathways provides a rich dataset for structural confirmation.

Experimental Protocol: Acquiring the Mass Spectrum

To obtain a detailed fragmentation pattern of 5-Bromo-7-methoxychroman-4-one, a high-resolution mass spectrometer is recommended. The following protocol outlines a robust approach using Electron Ionization (EI) for in-depth fragmentation analysis and Electrospray Ionization (ESI) for confirmation of the molecular ion.

Instrumentation:
  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an ESI source.

  • High-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) for accurate mass measurements.

GC-MS (EI) Protocol:
  • Sample Preparation: Dissolve a small amount of 5-Bromo-7-methoxychroman-4-one in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

LC-MS (ESI) Protocol:
  • Sample Preparation: Dissolve the compound in a mixture of methanol and water (e.g., 80:20 v/v) to a concentration of approximately 10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (Positive ESI):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation of the protonated molecule [M+H]⁺.

Predicted Fragmentation Pattern of 5-Bromo-7-methoxychroman-4-one

The molecular weight of 5-Bromo-7-methoxychroman-4-one (C₁₀H₉BrO₃) is approximately 256.0 g/mol for the ⁷⁹Br isotope and 258.0 g/mol for the ⁸¹Br isotope. The EI mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of 5-Bromo-7-methoxychroman-4-one

m/z (for ⁷⁹Br) Proposed Fragment Structure/Loss Notes
256/258[M]⁺• (Molecular Ion)Isotopic pattern confirms the presence of one bromine atom.
241/243[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
228/230[M - CO]⁺•Loss of carbon monoxide from the ketone.
199/201[M - CH₃ - CO]⁺Sequential loss of a methyl radical and carbon monoxide.
177[M - Br]⁺Loss of a bromine radical.
149[M - Br - CO]⁺Loss of bromine followed by carbon monoxide.
134[C₇H₆O₂]⁺• (RDA Fragment)Retro-Diels-Alder fragmentation product containing the A ring.
121[C₇H₅O₂]⁺RDA fragment after loss of a methyl group.

The following diagram illustrates the primary predicted fragmentation pathways.

fragmentation_pathway M [C₁₀H₉BrO₃]⁺• m/z 256/258 M_minus_CH3 [C₉H₆BrO₃]⁺ m/z 241/243 M->M_minus_CH3 - •CH₃ M_minus_CO [C₉H₉BrO₂]⁺• m/z 228/230 M->M_minus_CO - CO M_minus_Br [C₁₀H₉O₃]⁺ m/z 177 M->M_minus_Br - •Br RDA_A [C₇H₆O₂]⁺• (RDA) m/z 134 M->RDA_A RDA M_minus_CH3_CO [C₈H₆BrO₂]⁺ m/z 199/201 M_minus_CH3->M_minus_CH3_CO - CO M_minus_Br_CO [C₉H₉O₂]⁺ m/z 149 M_minus_Br->M_minus_Br_CO - CO RDA_A_minus_CH3 [C₆H₃O₂]⁺ m/z 121 RDA_A->RDA_A_minus_CH3 - •CH₃

Caption: Predicted EI-MS fragmentation of 5-Bromo-7-methoxychroman-4-one.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves a multi-technique approach.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 5-Bromo-7-methoxychroman-4-one

Technique Strengths Limitations Complementary Information Provided
Mass Spectrometry (MS) High sensitivity, provides molecular weight and fragmentation data for structural insights.Isomeric differentiation can be challenging without reference standards.Confirms molecular formula and provides a fragmentation "fingerprint".
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and connectivity of atoms.Lower sensitivity compared to MS, requires larger sample amounts.Unambiguously determines the complete 3D structure, including stereochemistry.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule (e.g., C=O, C-O, aromatic C-H).Provides limited information on the overall molecular structure.Confirms the presence of key functional groups like the ketone and ether.
X-ray Crystallography Provides the absolute 3D structure of a molecule in its crystalline form.Requires a single crystal of sufficient quality, which can be difficult to obtain.Definitive structural confirmation.

The following workflow illustrates a logical approach to structure elucidation.

analytical_workflow Sample 5-Bromo-7-methoxychroman-4-one MS Mass Spectrometry (Molecular Weight & Formula) Sample->MS NMR NMR Spectroscopy (Connectivity & Stereochemistry) Sample->NMR IR IR Spectroscopy (Functional Groups) Sample->IR Structure Final Structure Elucidation MS->Structure NMR->Structure IR->Structure

Caption: Integrated workflow for structural elucidation.

Conclusion: A Self-Validating Approach to Structural Analysis

The predictable and characteristic fragmentation patterns of chromanones make mass spectrometry an invaluable tool for their rapid identification and structural characterization. By understanding the fundamental fragmentation mechanisms, such as the Retro-Diels-Alder reaction and the loss of key substituents, researchers can confidently interpret mass spectral data. The proposed experimental protocols provide a solid foundation for acquiring high-quality data. For unambiguous structure determination, especially for novel compounds, the integration of mass spectrometry with other analytical techniques like NMR and IR spectroscopy creates a self-validating system, ensuring the highest level of scientific rigor.

References

  • Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons.
  • Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews, 114(9), 4960-4992. [Link]

  • Lage, S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6335-6344. [Link]

  • Nagy, Z., et al. (2015). Mass spectrometric profiling of flavonoid glycoconjugates possessing isomeric aglycones. Journal of Mass Spectrometry, 50(3), 569-577. [Link]

  • Ma, Y. L., et al. (2005). Collision-induced dissociation of protonated flavonoids in a quadrupole ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 16(3), 390-400. [Link]

  • Tvarůžek, J., et al. (2020). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Molecules, 25(18), 4234. [Link]

  • Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by mass spectrometry. Mass Spectrometry Reviews, 29(1), 1-16. [Link]

Sources

Comparative

X-ray crystallography data for 5-Bromo-7-methoxychroman-4-one structure confirmation

Executive Summary The Challenge: In the synthesis of flavonoid precursors like 5-Bromo-7-methoxychroman-4-one , defining the exact regiochemistry of the bromine atom is a critical bottleneck. Electrophilic aromatic subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In the synthesis of flavonoid precursors like 5-Bromo-7-methoxychroman-4-one , defining the exact regiochemistry of the bromine atom is a critical bottleneck. Electrophilic aromatic substitution on the 7-methoxychroman-4-one scaffold can theoretically yield the 6-bromo, 8-bromo, or 5-bromo isomers. The Solution: While NMR (


H, 

C, NOESY) provides functional group evidence, it often yields ambiguous data regarding the exact position of the halogen due to subtle chemical shift differences and isolated spin systems. Single Crystal X-ray Crystallography (SC-XRD) serves as the absolute structural arbiter. The Verdict: SC-XRD is the mandatory validation step for this compound class, utilizing the high scattering power of the bromine atom to rapidly solve the phase problem and provide unequivocal 3D spatial resolution.

Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy[1][2][3][4][5]

The following table contrasts the two primary analytical techniques for confirming the structure of brominated chromanones.

FeatureNMR Spectroscopy (

H / 2D NOESY)
X-ray Crystallography (SC-XRD)
Primary Output Magnetic environment of nuclei (

H,

C).
Electron density map (3D atomic positions).
Regioisomer Certainty Moderate. Distinguishing 5-Br, 6-Br, and 8-Br isomers relies on subtle coupling constants (

) or NOE correlations, which can be ambiguous if protons are magnetically isolated.
Absolute. Direct visualization of the Br atom's position relative to the methoxy and carbonyl groups.
Sample State Solution (CDCl

, DMSO-

).
Solid State (Single Crystal).
Bromine Detection Indirect (via effect on adjacent carbons/protons).Direct. Bromine is a "heavy atom" (

) with high scattering power, facilitating rapid structure solution.
Stereochemistry Relative (requires chiral shift reagents for absolute).Absolute configuration (via anomalous dispersion of Br).
Time to Result Fast (< 1 hour).Slow (Days to Weeks for crystal growth).
Why NMR is Insufficient for this Target

In 7-methoxychroman-4-one, the aromatic protons are often isolated or have weak meta-coupling. If bromination occurs at position 5, the remaining protons at positions 6 and 8 may appear as singlets or weak doublets. This pattern is often indistinguishable from the 6-bromo isomer (protons at 5 and 8) without complex HMBC experiments that rely on long-range couplings which may not be resolved.

Experimental Protocol: X-ray Structure Determination

Phase 1: Crystal Growth (The Critical Step)

Obtaining diffraction-quality crystals of brominated chromanones requires controlling the nucleation rate.

  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System:

    • Primary: Dichloromethane (DCM) or Acetone (good solubility).

    • Antisolvent: Hexane or Pentane.

  • Protocol:

    • Dissolve 20 mg of the crude 5-Bromo-7-methoxychroman-4-one in 2 mL of DCM.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial (removes dust nuclei).
      
    • Carefully layer 1 mL of Hexane on top (do not mix).

    • Cap loosely and store at 4°C.

    • Target: Colorless blocks or prisms (0.2 x 0.2 x 0.1 mm) appearing within 48-72 hours.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent diffractometer.

  • Temperature: 100 K (Cryostream) to reduce thermal vibration.

  • Source: Mo-K

    
     (
    
    
    
    Å). Note: Mo source is preferred over Cu for brominated compounds to minimize absorption artifacts.
  • Strategy:

    • Unit Cell Determination: Collect 3 sets of 12 frames.

    • Data Integration: Use SAINT or CrysAlisPro.

    • Absorption Correction: Multi-scan method (SADABS). Crucial due to high absorption coefficient (

      
      ) of Bromine.
      
    • Structure Solution: SHELXT (Intrinsic Phasing). The heavy Br atom will dominate the Patterson map, allowing immediate phasing.

    • Refinement: SHELXL (Least Squares). Refine anisotropic displacement parameters for all non-hydrogen atoms.

Expected Crystallographic Data Profile

When you successfully solve the structure, your data table should align with these representative parameters for brominated chromanones. Use this as a validation checklist.

ParameterRepresentative Value / RangeSignificance
Crystal System Monoclinic or OrthorhombicCommon for planar fused-ring systems.
Space Group

or

Centrosymmetric (

) is most likely unless chiral.
Bond Length (C-Br) 1.89 - 1.91 ÅTypical aromatic C-Br bond length.
Bond Length (C=O) 1.21 - 1.23 ÅConfirms the ketone at position 4.
R-Factor (

)
< 5.0% (0.[1]05)Indicates a high-quality model fit.
Goodness of Fit (GooF) ~1.0 - 1.1Indicates proper weighting scheme.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for confirming the regioisomer, highlighting the "Heavy Atom" shortcut provided by the bromine substituent.

G Start Crude Product (Bromination Reaction) NMR 1H NMR Analysis Start->NMR Decision Is Regiochemistry Ambiguous? NMR->Decision Stop Structure Confirmed (Rare for this isomer) Decision->Stop No (Clear NOE) Cryst Crystallization (DCM/Hexane Layering) Decision->Cryst Yes (Singlets/Overlap) Diffraction X-ray Diffraction (Mo-Kα Source) Cryst->Diffraction Phasing Structure Solution (Heavy Atom Method - Br) Diffraction->Phasing Strong Anomalous Signal Final Definitive 3D Structure (5-Br vs 6-Br vs 8-Br) Phasing->Final

Caption: Workflow for resolving regioisomer ambiguity. The presence of Bromine facilitates rapid phasing via the Heavy Atom Method, bypassing the ambiguity often found in NMR coupling constants.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

  • Spek, A. L. (2020). "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71, 9-18.

  • Garg, S., et al. (2024). "Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one." IUCrData, 9, x240719. (Demonstrates analogous bromination confirmation).

  • Jasinski, J. P., et al. (2010).[1] "2-(4-Chlorophenyl)-6-methoxychroman-4-one."[1] Acta Crystallographica Section E, 66(10), o2522. (Structural analogue baseline).

Sources

Validation

A Comparative Analysis of Chromanone and Chromone Derivatives in Biological Assays: A Guide for Researchers

In the ever-evolving landscape of drug discovery and development, the privileged structures of chromanone and chromone have consistently emerged as scaffolds of significant interest. Their versatile chemical nature allow...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery and development, the privileged structures of chromanone and chromone have consistently emerged as scaffolds of significant interest. Their versatile chemical nature allows for a myriad of substitutions, leading to a diverse array of biological activities. This guide provides a comprehensive comparison of the biological assay results of chromanone and chromone derivatives, offering insights into their structure-activity relationships and potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to navigate the nuances of these two closely related, yet distinct, heterocyclic compounds.

Introduction: The Structural and Biological Significance of Chromanones and Chromones

Chromones and chromanones are bicyclic compounds containing a benzene ring fused to a six-membered heterocyclic ring with an oxygen atom. The key structural distinction lies in the saturation of the heterocyclic ring: chromones possess a double bond between C2 and C3, rendering the ring aromatic, while in chromanones, this bond is saturated.[1][2] This seemingly minor difference significantly influences the molecule's planarity, electronic properties, and, consequently, its interaction with biological targets, leading to notable variations in their biological activities.[1][2]

Both chromone and chromanone scaffolds are prevalent in nature, particularly in plants and fungi, and form the core of many flavonoids and other natural products.[2][3][4] Their derivatives have been extensively reported to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[2][5][6] This inherent bioactivity has spurred considerable interest in the synthesis and biological evaluation of novel derivatives for therapeutic purposes.

cluster_structures Core Scaffolds Chromone Chromone (4H-Chromen-4-one) Biological_Activity Diverse Biological Activities Chromone->Biological_Activity Exhibits Chromanone Chromanone (Dihydrochromen-4-one) Chromanone->Biological_Activity Exhibits Therapeutic_Potential Therapeutic Potential Biological_Activity->Therapeutic_Potential Indicates

Caption: Core structures of chromone and chromanone and their link to biological activity.

Comparative Biological Assays: A Head-to-Head Analysis

The following sections delve into a comparative analysis of chromanone and chromone derivatives across key biological assays. It is crucial to acknowledge that direct, side-by-side comparisons in the literature are limited. Therefore, this guide synthesizes data from various studies, highlighting trends and structure-activity relationships wherever possible.

Anticancer Activity

Both chromanone and chromone derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents.

Chromanone Derivatives:

Recent studies have highlighted the cytotoxic effects of chromanone derivatives across various cancer cell lines.[7] For instance, certain 3-nitro-4-chromanone amide derivatives have shown more potent antitumor activity than their corresponding ester counterparts in castration-resistant prostate cancer cell lines.[8] Some chromanone derivatives exhibit selectivity for cancer cells over normal cells, a desirable trait for minimizing off-target toxicity.[7] The anticancer mechanism of some flavanone/chromanone derivatives involves the induction of oxidative stress, apoptosis, and modulation of MAPK signaling pathways in colorectal cancer cells.[9] These compounds have been shown to trigger intrinsic apoptosis through the cleavage of PARP and activation of caspases-9 and -3.[9]

Chromone Derivatives:

Chromone derivatives have a long history of investigation for their anticancer properties.[3][5] They have been shown to possess chemoprotective and antioxidant properties, making them promising candidates for cancer treatment.[10] The anticancer activity of chromone derivatives is often linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival. For example, some chromone derivatives have been identified as inhibitors of ATR kinase, a master regulator of the DNA damage response pathway.[11] Furthermore, certain chromone derivatives from marine-derived fungi have exhibited cytotoxic activities against human colon (HT-29) and lung (A549) cancer cell lines.[12]

Comparative Insights:

While both classes show promise, the planarity of the chromone ring appears to be a significant factor in the mechanism of action for some anticancer activities, such as DNA intercalation. Conversely, the non-planar nature of the chromanone ring might allow for more specific interactions with certain enzyme active sites. The substitution pattern is a critical determinant of activity for both scaffolds. For instance, halogen substitutions and the presence of amide or pyrazoline moieties have been shown to modulate the anticancer efficacy of chromanone derivatives.[7] Similarly, for chromones, the presence of electron-withdrawing or electron-donating groups at specific positions can enhance their activity.[13]

Table 1: Comparative Anticancer Activity of Chromanone and Chromone Derivatives (Selected Examples)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Chromanone 3-chlorophenylchromanone with 2-methylpyrazolineA549 (Lung)Strong cytotoxicity (exact IC50 not provided)[7]
Chromanone Flavanone/chromanone derivativesColorectal Cancer< 35[9]
Chromone Epiremisporine HHT-29 (Colon)21.17 ± 4.89[12]
Chromone Epiremisporine HA549 (Lung)31.43 ± 3.01[12]
Chromone Benzothiazole-chromone hybrid (7l)HCT116 (Colon) & HeLa (Cervical)Potent (exact IC50 not provided)[11]
Antimicrobial Activity

The threat of antimicrobial resistance has fueled the search for new therapeutic agents, and both chromanone and chromone derivatives have emerged as promising candidates.

Chromanone Derivatives:

Chromanone derivatives have demonstrated activity against a range of pathogenic microorganisms. For example, some chroman-4-one derivatives have shown notable antifungal activity against various Candida species.[14] The presence of methoxy substituents at the meta position of the B ring in homoisoflavonoids (a class of chromanones) has been found to enhance their bioactivity.[14]

Chromone Derivatives:

Chromone derivatives have been extensively studied for their antimicrobial properties.[5][15] They have shown activity against both bacteria and fungi.[3][16] Notably, certain chromone-3-carbonitriles have exhibited good antifungal activity against multiple Candida species, including drug-resistant strains, and have been shown to inhibit biofilm formation, a key virulence factor.[16] The mechanism of action for some of these compounds involves the downregulation of genes related to hypha formation and biofilm development.[16]

Comparative Insights:

The structural features influencing antimicrobial activity appear to be diverse for both scaffolds. For chromanones, specific substitution patterns on the B-ring are crucial.[14] In the case of chromones, the presence of a carbonitrile group at the 3-position has been identified as a key feature for potent antifungal activity.[16] A direct comparison of identically substituted chromanone and chromone derivatives is necessary to definitively conclude which scaffold is superior for antimicrobial applications.

Table 2: Comparative Antimicrobial Activity of Chromanone and Chromone Derivatives (Selected Examples)

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Chromanone Chroman-4-one derivatives (1, 2, 21)Candida speciesPotent (exact MIC not provided)[14]
Chromone Chromone-3-carbonitrilesCandida species5 - 50[16]
Chromone 3(4-oxo-4H-chromen-3-yl)acrylic acid amide (A1)Escherichia coli, Proteus vulgaris100[3]
Antioxidant Activity

The ability to scavenge free radicals and mitigate oxidative stress is a key therapeutic property, and both chromanone and chromone derivatives have shown significant antioxidant potential.

Chromanone Derivatives:

The antioxidant activity of chromanone derivatives is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to free radicals. The stereochemistry of the chromanone ring can also influence its antioxidant capacity.

Chromone Derivatives:

Chromone derivatives, particularly those with phenolic hydroxyl groups, are well-known for their antioxidant properties.[3][10] The delocalization of the resulting radical over the aromatic system contributes to their stability and antioxidant efficacy. Some synthesized chromone linked amides have shown more potent antioxidant activity than the standard antioxidant ascorbic acid in the DPPH assay.[3]

Comparative Insights:

The antioxidant activity of both classes is strongly correlated with the presence and position of hydroxyl groups. The planarity of the chromone ring may facilitate better delocalization of the radical, potentially leading to enhanced antioxidant activity compared to the corresponding chromanone. However, the overall antioxidant potential is a complex interplay of electronic and steric factors.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major research focus. Both chromanone and chromone derivatives have demonstrated promising anti-inflammatory effects.

Chromanone Derivatives:

Chromanone-based derivatives have been evaluated as potential anti-neuroinflammatory agents.[1][17] Certain analogues have shown the ability to inhibit the release of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), key mediators of inflammation.[17]

Chromone Derivatives:

Chromone derivatives have a well-established history as anti-inflammatory agents.[2][5][6][12][13][18] Their mechanisms of action are diverse and can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the modulation of inflammatory signaling pathways such as the p38 MAPK pathway.[3][19] Structure-activity relationship studies have shown that the presence of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7 of the chromone nucleus can enhance anti-inflammatory activity.[13]

Comparative Insights:

Both chromanone and chromone derivatives exhibit significant anti-inflammatory potential. The planar structure of chromones may favor interactions with planar binding sites in certain inflammatory targets. The anti-inflammatory efficacy is highly dependent on the specific substitution patterns. For instance, the presence of an amide bond has been identified as a key radical for the anti-inflammatory effect in some chromone derivatives.[13]

Experimental Protocols: A Guide to Key Biological Assays

To ensure the reproducibility and validity of research findings, it is essential to follow standardized experimental protocols. This section provides detailed, step-by-step methodologies for key biological assays discussed in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (chromanone or chromone derivatives) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

A Seed Cells in 96-well Plate B Treat with Compounds A->B C Add MTT Solution B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the antioxidant capacity of compounds.

Protocol:

  • Prepare Solutions: Prepare a stock solution of the test compound and a series of dilutions. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100. Determine the IC50 value.

Structure-Activity Relationships (SAR): Unlocking the Potential of Chromanone and Chromone Derivatives

The biological activity of chromanone and chromone derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.

Key SAR Insights for Chromanone Derivatives:

  • Substitution at C2 and C3: The nature of substituents at these positions significantly influences activity. For instance, in SIRT2 inhibitors, the length and branching of an alkyl chain at C2 are critical, with a pentyl group being optimal in one study.[20]

  • Aromatic Ring Substitution: Electron-withdrawing groups, such as halogens, at the 6- and 8-positions of the chromanone ring have been shown to be favorable for SIRT2 inhibitory activity.[20]

  • Stereochemistry: The stereochemistry at chiral centers can impact biological activity, although in some cases, enantiomers have shown only slightly different inhibitory activities.[20]

Key SAR Insights for Chromone Derivatives:

  • Substitution at C2 and C3: The presence of specific functional groups at these positions is often crucial. For example, a carbonitrile group at C3 is important for antifungal activity.[16]

  • Aromatic Ring Substitution: The substitution pattern on the benzo-ring plays a significant role in modulating activity. For anti-inflammatory chromones, electron-withdrawing groups at positions 5 and 8 or electron-donating groups at positions 6 and 7 can enhance activity.[13] For inhibition of the ABCG2 transporter, a 4-bromobenzyloxy substituent at position 5 is important.[21]

  • Amide Linkage: The presence of an amide bond can be a key determinant of biological activity, as seen in some anti-inflammatory and anticancer chromone derivatives.[8][13]

SAR Structure-Activity Relationship (SAR) Structure Chemical Structure (Substituents, Stereochemistry) SAR->Structure Activity Biological Activity (Potency, Selectivity) SAR->Activity Design Rational Drug Design Design->SAR Informs

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-7-methoxychroman-4-one

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and dispo...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are critical components of a robust and ethical research framework. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Bromo-7-methoxychroman-4-one, grounding each recommendation in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this compound's waste stream confidently and responsibly.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 5-Bromo-7-methoxychroman-4-one is a halogenated organic compound. The presence of bromine in its structure necessitates a cautious approach, as halogenated compounds can pose specific environmental and health risks if not managed correctly.

According to supplier safety information, 5-Bromo-7-methoxychroman-4-one is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning". This profile mandates that the compound be treated as a hazardous chemical waste. The core principle guiding its disposal is waste segregation . Halogenated organic waste must be kept separate from non-halogenated streams to ensure it is sent to an appropriate treatment facility, typically one equipped for high-temperature incineration.[1][2] Mixing these waste streams can lead to rejection by disposal facilities and significantly increase disposal costs.[2]

Essential Safety & Handling Precautions

Adherence to standard laboratory safety protocols is the first line of defense.

  • Personal Protective Equipment (PPE): A non-negotiable requirement. Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene are generally suitable), and safety goggles or a face shield to prevent eye contact.[3][4]

  • Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhaling dust or vapors.[5]

  • Avoid Contact: Prevent direct contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]

Quantitative Data Summary

For quick reference, the key safety and identification data for 5-Bromo-7-methoxychroman-4-one are summarized below.

PropertyValueSource
CAS Number 1344894-65-0Sigma-Aldrich
Molecular Formula C₁₀H₉BrO₃Sigma-Aldrich
Physical State SolidSigma-Aldrich
GHS Pictogram GHS07 (Exclamation Mark)Sigma-Aldrich
Signal Word WarningSigma-Aldrich
Hazard Statements H302, H315, H319, H335Sigma-Aldrich
Precautionary Statements P261, P280, P302+P352, P305+P351+P338Sigma-Aldrich
Primary Disposal Route Hazardous Waste Incineration (as Halogenated Organic Waste)EPA[1]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection and disposal of 5-Bromo-7-methoxychroman-4-one waste.

Step 1: Waste Characterization and Segregation

The first and most critical step is to classify the waste correctly.

  • Is it hazardous? Yes. Based on its hazard classifications, all waste containing 5-Bromo-7-methoxychroman-4-one must be treated as hazardous.

  • What type of hazardous waste? It is a halogenated organic solid/solution . This is a key distinction for proper disposal.[2][8]

Action: At the point of generation, immediately segregate all waste materials contaminated with 5-Bromo-7-methoxychroman-4-one from all other waste streams.

Step 2: Waste Collection and Containment

Proper containment is crucial to prevent leaks and exposure.

  • Solid Waste:

    • Collect unused or expired solid 5-Bromo-7-methoxychroman-4-one, along with contaminated consumables (e.g., weighing papers, gloves, pipette tips), in a dedicated, robust, and sealable container.[9]

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent, the entire solution is considered halogenated hazardous waste.[9]

    • Collect this liquid waste in a separate, clearly marked, leak-proof container designed for liquid chemical waste. Ensure the container has a secure, vapor-tight cap.[8]

    • Crucially, do not mix this with non-halogenated solvent waste. [2]

Step 3: Labeling

Accurate and clear labeling is a legal requirement and essential for safety.

  • Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[5]

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "5-Bromo-7-methoxychroman-4-one".

    • If in solution, list all constituents, including solvents, with approximate percentages.

    • The specific hazard characteristics (e.g., "Irritant," "Harmful").

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

Step 4: Storage and Pickup

Store the labeled waste container in a designated satellite accumulation area within your laboratory.

  • This area should be secure, away from general lab traffic, and ideally within secondary containment to manage potential spills.[9]

  • Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for final disposal.[9] Follow their specific procedures for waste transfer.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-7-methoxychroman-4-one.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_final Finalization & Disposal A Identify Waste: 5-Bromo-7-methoxychroman-4-one B Consult SDS & Hazard Info (H302, H315, H319, H335) A->B C Don Required PPE: Gloves, Goggles, Lab Coat B->C D Is waste solid or liquid? C->D E Collect in dedicated, SEALED SOLID waste container D->E Solid F Collect in dedicated, LEAK-PROOF LIQUID waste container D->F Liquid G Label Container Immediately: 'Hazardous Waste - Halogenated Organic' + Full Chemical Name & Date E->G F->G H Store in designated Satellite Accumulation Area G->H I Contact EHS for Pickup and Final Disposal H->I

Disposal workflow for 5-Bromo-7-methoxychroman-4-one.

Decontamination and Spill Management

  • Decontamination: All non-disposable equipment, glassware, and surfaces that have come into contact with the compound should be thoroughly decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as halogenated liquid waste. Follow this with a standard wash using soap and water.

  • Spill Management: In the event of a small spill, carefully sweep up the solid material to avoid creating dust.[9] Place the spilled material and any contaminated cleaning materials into your designated solid hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS emergency line immediately.

References

  • Chemos GmbH&Co.KG . Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. [Link]

  • Environmental Marketing Services, LLC . (2022-01-19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • University of Washington . Standard Operating Procedure: Bromine. [Link]

  • National Institutes of Health, Office of Research Services . Chemical Safety Guide, 5th Ed. [Link]

  • PubChem . (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency . Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • University of California, Santa Cruz . Hazardous Waste Reduction. Environmental Health and Safety. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.